3-hydroxy-2-methylquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-hydroxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCXZVPPDJYLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331550 | |
| Record name | 3-hydroxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34497-54-6 | |
| Record name | 3-hydroxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-hydroxy-2-methylquinolin-4(1H)-one synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-hydroxy-2-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinolinone scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. This compound is a specific derivative of this class, holding potential for further functionalization and biological evaluation. This technical guide provides a comprehensive overview of a proposed synthetic pathway and the characterization methods for this compound. The synthesis is presented as a two-step process, commencing with the well-established Conrad-Limpach cyclization to form the 2-methylquinolin-4(1H)-one precursor, followed by a proposed regioselective hydroxylation at the C3 position. Detailed experimental protocols for the synthesis of the precursor and a generalized protocol for its characterization are provided. While experimentally determined spectral data for the final product is not widely available, this guide includes expected physicochemical properties and characterization data based on its structure and analysis of analogous compounds. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and ease of use for research professionals.
Synthesis Methodology
The synthesis of this compound can be efficiently approached via a two-step sequence. The initial step involves the synthesis of the key intermediate, 2-methylquinolin-4(1H)-one, through a thermal cyclization reaction. The subsequent step focuses on the regioselective introduction of a hydroxyl group at the C3 position.
Step 1: Synthesis of 2-methylquinolin-4(1H)-one (Precursor)
The formation of the quinolinone core is achieved via the Conrad-Limpach synthesis. This classic method involves the reaction of an aniline with a β-ketoester, in this case, ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, ethyl 3-anilinobut-2-enoate, which then undergoes a high-temperature thermal cyclization to yield the desired 4-hydroxy-2-methylquinoline, which exists in tautomeric equilibrium with 2-methylquinolin-4(1H)-one.[1][2] High-boiling, inert solvents such as diphenyl ether are typically used to achieve the necessary temperatures for efficient ring closure.
Step 2: C3-Hydroxylation of 2-methylquinolin-4(1H)-one (Proposed Route)
Direct and selective C-H hydroxylation of N-heterocycles at the C3 position can be challenging. A plausible and effective strategy, based on modern synthetic methodologies for related heterocycles, involves the use of an electrophilic oxidizing agent.[3] One such approach is the reaction with meta-chloroperoxybenzoic acid (m-CPBA) on a dearomatized intermediate, which has been shown to achieve meta-hydroxylation on quinoline systems.[3] This method offers a promising route to introduce the hydroxyl group regioselectively at the C3 position of the 2-methylquinolin-4(1H)-one precursor.
The overall proposed synthetic pathway is illustrated below.
Experimental Protocols
Synthesis of 2-methylquinolin-4(1H)-one (Precursor)
Materials:
-
Aniline (9.3 g, 0.1 mol)
-
Ethyl acetoacetate (13.0 g, 0.1 mol)
-
Diphenyl ether (50 mL)
-
Petroleum ether
-
Ethanol
Procedure:
-
A mixture of aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) is heated at 110-140°C for 1 hour. Water and ethanol formed during the reaction are distilled off. The intermediate product, ethyl 3-anilinobut-2-enoate, is formed.
-
The reaction mixture is then added slowly to 50 mL of diphenyl ether pre-heated to 250°C.
-
The solution is maintained at 250°C for 30 minutes to effect cyclization.
-
After cooling to room temperature, the reaction mixture is diluted with petroleum ether.
-
The precipitated solid is collected by filtration, washed thoroughly with petroleum ether to remove the diphenyl ether solvent.
-
The crude product is purified by recrystallization from ethanol to yield pure 2-methylquinolin-4(1H)-one.
Synthesis of this compound (Proposed)
Materials:
-
2-methylquinolin-4(1H)-one (1.59 g, 10 mmol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11 mmol)
-
2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methylquinolin-4(1H)-one (10 mmol) in the chosen solvent (e.g., TFE, 0.2 M).
-
Add m-CPBA (1.1 equivalents) portion-wise to the solution at room temperature, under constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically stirred for 24 hours.[3]
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.
-
Neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel to isolate this compound.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure. The general workflow for characterization is outlined below.
Experimental Protocol: Characterization
-
Melting Point: Determined using a standard melting point apparatus. The sample should be a finely ground powder.
-
¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or higher spectrometer. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
-
Infrared (IR) Spectroscopy: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. Characteristic peak frequencies are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is performed to confirm the molecular formula by determining the accurate mass of the molecular ion ([M+H]⁺).
Data Presentation
Physicochemical and Spectroscopic Data for 2-methylquinolin-4(1H)-one (Precursor)
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | [5] |
| Appearance | Off-White to Beige Solid | [6] |
| Melting Point | 234-236 °C | [6] |
| ¹H NMR (DMSO-d₆) | δ 11.82 (s, 1H, NH), 8.12 (d, 1H), 7.65 (m, 2H), 7.48–7.31 (m, 5H, Ar-H), 5.97 (s, 1H, C3-H), 2.31 (s, 3H, CH₃) | (analog) |
| ¹³C NMR (DMSO-d₆) | δ 176.7, 150.7, 140.2, 131.8, 126.0, 124.8, 123.2, 118.4, 109.3, 19.4 | [7] (analog) |
| IR (KBr, cm⁻¹) | ~3200-2800 (N-H, C-H stretching), ~1640 (C=O stretching), ~1600, 1550 (C=C aromatic) | [5] |
| MS (EI, m/z) | 159 (M⁺), 130, 131 | [5] |
Note: NMR data is based on a closely related analog, 2-(o-tolyl)quinolin-4(1H)-one, and serves as an estimation.
Physicochemical and Expected Characterization Data for this compound
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₂ | [8][9] |
| Molecular Weight | 175.18 g/mol | [8][9] |
| Appearance | Solid (Predicted) | - |
| Melting Point | Experimental data not available in searched literature. | - |
| ¹H NMR (DMSO-d₆) | Expected: Singlet for CH₃ (~2.2-2.4 ppm), Aromatic protons (multiplets, ~7.2-8.2 ppm), Broad singlets for NH and OH (variable, downfield). The C3-H proton signal present in the precursor would be absent. | Predicted |
| ¹³C NMR (DMSO-d₆) | Expected: Signals for CH₃ (~15-20 ppm), Aromatic carbons (~115-140 ppm), C2 and C4 carbons shifted due to substituents, C3 signal would show a large downfield shift due to the hydroxyl group, Carbonyl (C=O) signal (~175 ppm). | Predicted |
| IR (KBr, cm⁻¹) | Expected: Broad O-H stretch (~3400-3200), N-H stretch (~3200-3000), C=O stretch (~1630-1650), C=C aromatic stretches (~1600, 1550). | Predicted |
| MS (ESI-HRMS) | Expected m/z for [M+H]⁺: C₁₀H₁₀NO₂⁺, Calculated: 176.0699 | Calculated |
Conclusion
This technical guide outlines a robust and feasible pathway for the synthesis of this compound, a compound of interest for further chemical and biological exploration. By detailing the synthesis of the 2-methylquinolin-4(1H)-one precursor and proposing a modern method for its subsequent C3-hydroxylation, this document provides a strong foundation for researchers. The inclusion of detailed experimental protocols, characterization workflows, and organized data tables serves as a practical resource for laboratory work. While experimental characterization data for the final target molecule is sparse, the provided expected values based on established chemical principles offer valuable guidance for the analysis and confirmation of the synthetic product.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-HYDROXY-2-METHYLQUINOLINE CAS#: 5660-24-2 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. This compound | 34497-54-6 | JBA49754 [biosynth.com]
- 9. This compound [bioweb.supagro.inra.fr]
The Multifaceted Biological Activities of 3-Hydroxy-2-methylquinolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. Among its many derivatives, 3-hydroxy-2-methylquinolin-4(1H)-one and related compounds have emerged as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.
Anticancer Activity
Derivatives of the 3-hydroxyquinolin-2(1H)-one core have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of critical cellular processes like tubulin polymerization.
Quantitative Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-carboxylate-3HQs | MCF-7 | up to 4.82 | [1] |
| 4-carboxylate-3HQs | NCI-H460 | up to 1.8 | [1] |
| L-leucine derivative of 4-carboxamide-3HQ | MCF-7 | 15.1 | [1] |
| L-leucine derivative of 4-carboxamide-3HQ | NCI-H460 | 2.7 | [1] |
| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | HL-60 | Low µM range | [2] |
| 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 | Low µM range | [2] |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative (3a) | HL60 | 21 | [3] |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative (3a) | U937 | 30 | [3] |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative (3d) | HeLa | 10 | [3] |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative (3e) | T98G | 12 | [3] |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivative (3h) | T98G | 22 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5]
Materials:
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)[4]
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[4]
-
96-well plates[4]
-
CO2 incubator (37°C, 5% CO2)[4]
-
Microplate reader[5]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate overnight to allow for attachment.[6][7]
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and incubate for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
Visualizing Anticancer Mechanisms
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Antimicrobial Activity
Quinolinone derivatives have demonstrated notable activity against a range of bacterial and fungal strains. The structure-activity relationship is significantly influenced by the nature and position of substituents on the quinolinone ring.
Quantitative Antimicrobial Activity Data
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline derivatives | Bacillus cereus | 3.12 - 50 | [9] |
| Quinoline derivatives | Staphylococcus aureus | 3.12 - 50 | [9] |
| Quinoline derivatives | Pseudomonas aeruginosa | 3.12 - 50 | [9] |
| Quinoline derivatives | Escherichia coli | 3.12 - 50 | [9] |
| Quinoline derivatives | Aspergillus flavus | - | [9] |
| Quinoline derivatives | Aspergillus niger | - | [9] |
| Quinoline derivatives | Fusarium oxysporum | - | [9] |
| Quinoline derivatives | Candida albicans | - | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Quinolinone derivatives
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the quinolinone derivatives in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Antimicrobial Screening Workflow
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Activity
Certain derivatives of this compound have been investigated for their potential as antiviral agents, particularly against influenza viruses and coronaviruses. Molecular docking studies suggest that these compounds may bind to key viral enzymes, such as the main protease (Mpro) of SARS-CoV-2.[10]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral plaques in the presence of a test compound.
Materials:
-
Host cell line (e.g., MDCK for influenza)
-
Virus stock
-
Quinolinone derivatives
-
Culture medium
-
Agarose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Adsorption: Infect the cells with a known dilution of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the quinolinone derivative.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.
Anti-inflammatory and Antioxidant Activities
The quinolinone scaffold has also been associated with anti-inflammatory and antioxidant properties. The antioxidant capacity is often evaluated by measuring the compound's ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for assessing antioxidant activity.[11]
Materials:
-
DPPH solution in methanol or ethanol
-
Quinolinone derivatives
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Mix a solution of the quinolinone derivative with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[11]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[11]
-
Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition.
Visualizing the DPPH Assay Principle
Caption: Principle of the DPPH radical scavenging assay.
Iron Chelating Activity
The 3-hydroxy-4-keto chelating motif present in this compound enables it to bind to metal ions, particularly iron(III). This property is of interest for the development of treatments for iron overload disorders.[12]
Experimental Protocol: Spectrophotometric Titration for Iron Chelation
This method is used to determine the stoichiometry and stability of the iron-chelator complex.
Materials:
-
Solution of an iron salt (e.g., FeCl3)
-
Solution of the quinolinone derivative
-
Buffer solution to maintain a constant pH
-
UV-Vis spectrophotometer
Procedure:
-
Titration: Titrate a solution of the iron salt with the quinolinone derivative solution, or vice versa.
-
Spectral Measurement: Record the UV-Vis spectrum after each addition of the titrant.
-
Data Analysis: Analyze the changes in absorbance at specific wavelengths to determine the stoichiometry of the complex and calculate the stability constant.
Synthesis of this compound Derivatives
A common synthetic route to 4-hydroxyquinolin-2(1H)-ones is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.[13]
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-hydroxyquinolin-2(1H)-ones.
Conclusion
This compound and its derivatives represent a privileged scaffold with a wide array of biological activities. Their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents, coupled with their iron-chelating properties, makes them highly attractive candidates for further drug discovery and development efforts. The information presented in this guide serves as a valuable resource for researchers in the field, providing a foundation of quantitative data, experimental protocols, and mechanistic insights to guide future investigations.
References
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of 3-hydroxy-2-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-hydroxy-2-methylquinolin-4(1H)-one, a heterocyclic compound belonging to the quinolone family, has garnered significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, drawing from available research on its direct activities and the established functions of its structural analogs. The primary mechanisms explored include enzyme inhibition, specifically targeting bacterial topoisomerases and potentially viral endonucleases, iron chelation, and the modulation of the hypoxia signaling pathway through the inhibition of HIF prolyl hydroxylases. This document summarizes quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
This compound, also known as 2-methyl-3-hydroxy-4-quinolone, possesses a scaffold that is a recurring motif in many biologically active molecules.[1][2] The quinolone core is famously associated with antibacterial agents that target DNA gyrase and topoisomerase IV.[3][4] Furthermore, the hydroxy-quinolone structure imparts metal-chelating properties, particularly for iron, which can influence various cellular processes.[5] More recently, related structures have been investigated as inhibitors of other metalloenzymes, such as influenza endonuclease and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[6][7] This guide will delve into these potential mechanisms of action, providing the available quantitative data for structurally similar compounds, detailed experimental protocols for assessing these activities, and visual diagrams to elucidate the complex biological pathways involved.
Potential Mechanisms of Action
The biological effects of this compound are likely multifaceted, stemming from its distinct structural features. The primary proposed mechanisms of action are:
-
Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV): As a member of the quinolone class, this compound is predicted to interfere with bacterial DNA replication by inhibiting these essential enzymes.
-
Iron Chelation: The 3-hydroxy-4-one motif is a known bidentate chelator of metal ions, particularly ferric iron (Fe³⁺). This activity can disrupt iron homeostasis and inhibit iron-dependent enzymes.
-
Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): By chelating the iron cofactor in the active site of PHDs, this compound may stabilize HIF-1α, leading to the activation of the hypoxia response pathway.
-
Inhibition of other Metalloenzymes: The metal-chelating property could also lead to the inhibition of other metalloenzymes, such as viral endonucleases.
Enzyme Inhibition
Bacterial DNA Gyrase and Topoisomerase IV Inhibition
Quantitative Data for 4-hydroxy-2-quinolone Derivatives:
| Compound | Target Enzyme | IC₅₀ (µM) | Organism | Reference |
| AG-690/11765367 | DNA Gyrase B | 1.21 | S. aureus | [3] |
| f4 (a derivative of AG-690/11765367) | DNA Gyrase B | 0.31 | S. aureus | [3] |
| f14 (a derivative of AG-690/11765367) | DNA Gyrase B | 0.28 | S. aureus | [3] |
| Isothiazoloquinolone (30) | DNA Gyrase | 0.68 | S. aureus | [4] |
| Isothiazoloquinolone (30) | Topoisomerase IV | 0.12 | S. aureus | [4] |
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5 mM ATP, 100 µg/mL bovine serum albumin)
-
This compound (or derivative) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., containing SDS, bromophenol blue, and glycerol)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The inhibition of supercoiling is observed as a decrease in the band corresponding to the supercoiled DNA and an increase in the band for relaxed DNA.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones | MDPI [mdpi.com]
- 5. biosynth.com [biosynth.com]
- 6. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IOX2, HIF-1alpha prolyl hydroxylase-2 (PHD2) inhibitor (CAS 931398-72-0) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-hydroxy-2-methylquinolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-hydroxy-2-methylquinolin-4(1H)-one, a quinolinone derivative of interest in various scientific domains. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of quinolinone-based molecules.
Core Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic databases.
Table 1: Predicted UV-Visible and Fluorescence Spectroscopic Data
| Parameter | Predicted Value | Solvent |
| UV-Visible Spectroscopy | ||
| λmax 1 | ~289 nm | Methanol/Ethanol |
| λmax 2 | ~326 nm | Methanol/Ethanol |
| Molar Absorptivity (ε) | Not available | |
| Fluorescence Spectroscopy | ||
| Excitation Wavelength (λex) | ~326 nm | Methanol/Ethanol |
| Emission Wavelength (λem) | Not available | |
| Quantum Yield (Φ) | Not available |
Table 2: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: DMSO-d₆)
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~2.3 | s | -CH₃ |
| ~7.2-7.8 | m | Ar-H |
| ~11.5 | br s | -OH |
| ~12.0 | br s | -NH |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~15 | -CH₃ |
| ~115-140 | Aromatic C |
| ~165 | C=O |
| ~175 | C-OH |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch |
| ~3300 | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1650 | C=O stretch (amide) |
| ~1610 | C=C stretch (aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular Ion) |
| 157 | [M - H₂O]⁺ |
| 147 | [M - CO]⁺ |
| 129 | [M - H₂O - CO]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following are generalized yet detailed protocols for the key experiments, adaptable for the analysis of this compound.
UV-Visible Absorption Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of 1 mM. From this stock, prepare a dilution to a final concentration in the low micromolar range (e.g., 10-50 µM) in a quartz cuvette.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement : Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference blank. The wavelengths of maximum absorbance (λmax) are recorded.
Fluorescence Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a spectroscopic-grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation : Use a spectrofluorometer equipped with a xenon lamp and a suitable detector.
-
Measurement : Set the excitation wavelength to the longest wavelength λmax obtained from the UV-Vis spectrum. Record the emission spectrum over a suitable wavelength range, typically starting from ~10 nm above the excitation wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually set to 0-200 ppm.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[2] Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement : Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Measurement : Introduce the sample into the mass spectrometer. For ESI, the analysis is typically performed in positive ion mode. For EI, the sample is vaporized and bombarded with electrons. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
Visualization of Methodologies and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and a known biological interaction involving this compound.
References
Tautomerism in 3-hydroxy-2-methylquinolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tautomeric equilibrium of 3-hydroxy-2-methylquinolin-4(1H)-one. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, influencing its biological activity and potential as a pharmacological agent. This document details the structural and environmental factors governing the tautomeric preference, supported by quantitative data from spectroscopic and computational studies. Detailed experimental and computational protocols are also provided to facilitate further research and development.
The Tautomeric Equilibrium
This compound can exist in two primary tautomeric forms: the 4-oxo form (a ketone) and the 4-hydroxy form (an enol). The equilibrium involves the migration of a proton between the oxygen atom at the 4-position and the nitrogen atom at the 1-position of the quinoline ring.
Extensive studies on related 3-substituted 2-methyl-quinolin-4(1H)-ones have demonstrated that the equilibrium strongly favors the 4-oxo tautomer in both solution and the solid state.[1][2] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide functionality within the 4-oxo form.[1] While both tautomers may coexist, the 4-oxo isomer is the predominant species under most conditions.
References
Crystal structure of 3-hydroxy-2-methylquinolin-4(1H)-one
A comprehensive understanding of the crystal structure of 3-hydroxy-2-methylquinolin-4(1H)-one is crucial for researchers, scientists, and drug development professionals. This quinolinone derivative is a key substrate for the enzyme 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase, which is involved in the oxygenolytic cleavage of the N-heterocyclic ring[1][2]. While a definitive crystal structure for this compound is not publicly available, extensive crystallographic data from closely related analogs provide significant insights into its molecular geometry and intermolecular interactions. This technical guide consolidates the available structural data, outlines relevant experimental protocols, and visualizes key molecular and pathway information.
Molecular Structure and Crystallographic Data
The core structure of this compound consists of a bicyclic quinolinone scaffold with a hydroxyl group at the C3 position and a methyl group at the C2 position. The molecule exists in tautomeric forms, but the keto-enol form is prevalent in similar crystal structures. The planarity of the quinoline ring system and the formation of intermolecular hydrogen bonds are characteristic features of this class of compounds.
To approximate the crystallographic parameters of this compound, data from structurally similar compounds are presented below. These analogs share the 4-hydroxy-quinolin-2(1H)-one core, providing a reliable basis for understanding the target molecule's solid-state conformation.
Table 1: Crystal Data for this compound Analogs
| Parameter | 1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one[1] | 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one[3] |
| Formula | C₁₄H₁₇NO₂ | C₁₆H₁₃NO₂ |
| Molar Mass | 231.29 g/mol | 251.27 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.8576 (7) | 6.1787 (2) |
| b (Å) | 10.7790 (6) | 8.2696 (2) |
| c (Å) | 9.8835 (7) | 12.3665 (4) |
| β (°) | 110.749 (7) | 101.632 (2) |
| Volume (ų) | 1181.31 (13) | 618.89 (3) |
| Z | 4 | 2 |
| Temperature (K) | 120 | 293 |
| Radiation | Mo Kα | Mo Kα |
In the crystal structure of these analogs, molecules are typically linked by O—H⋯O hydrogen bonds, forming chains or dimers. The quinoline system is largely planar, though slight deviations can occur. For instance, in 1-butyl-4-hydroxy-3-methylquinoline-2(1H)-one, the pyridine ring is slightly V-shaped[1]. In 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, the phenyl ring is significantly rotated with respect to the quinoline plane[3]. These observations suggest that the crystal packing of this compound would also be dominated by hydrogen bonding and potential π–π stacking interactions.
Experimental Protocols
The synthesis and characterization of this compound and its derivatives generally follow established organic chemistry methodologies.
Synthesis of 4-Hydroxyquinolin-2(1H)-one Derivatives
A common synthetic route involves the cyclocondensation of an appropriate aniline with a substituted diethyl malonate[4].
General Procedure:
-
A mixture of the aniline (1.0 eq) and the diethyl malonate derivative (1.0-1.2 eq) is heated at high temperatures (220-270 °C), often in a high-boiling point solvent like diphenyl ether, until the distillation of ethanol ceases.
-
The hot reaction mixture is then cooled and poured into a solvent such as toluene to precipitate the crude product.
-
The precipitate is collected by filtration.
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., DMF/EtOH)[2].
An alternative method involves the acylation of a secondary amine followed by an intramolecular cyclization reaction under basic conditions.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.
General Protocol:
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., EtOH/DMF)[5].
-
Data Collection: A single crystal is mounted on a diffractometer (e.g., Bruker D8 Venture or Nonius KappaCCD) equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector[2][3]. The crystal is maintained at a constant low temperature (e.g., 120 K or 293 K) during data collection.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL. The structure is solved by direct methods and refined by full-matrix least-squares on F².
Visualizations
Molecular Structure
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Enzymatic Degradation Pathway
This compound is a substrate for the enzyme this compound 2,4-dioxygenase, which catalyzes the cleavage of the heterocyclic ring to form N-acetylanthranilate and carbon monoxide[2][6].
Caption: Enzymatic degradation of this compound.
Conclusion
While the precise crystal structure of this compound awaits elucidation, a robust understanding of its structural characteristics can be inferred from the crystallographic analysis of its close analogs. The quinolinone core is predominantly planar, and the crystal packing is stabilized by strong intermolecular hydrogen bonds. The synthesis of this and related compounds is well-established, providing a clear path for further investigation and modification. The role of this molecule as an enzyme substrate highlights its importance in biological systems and offers a rationale for its study in the context of drug development, particularly in targeting bacterial metabolic pathways. This guide provides a foundational resource for researchers to build upon in their exploration of this significant heterocyclic compound.
References
- 1. This compound [bioweb.supagro.inra.fr]
- 2. 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. 4-羟基-N-甲基-2-喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical reactivity of 3-hydroxy-2-methylquinolin-4(1H)-one derivatives
An In-depth Technical Guide to the Chemical Reactivity of 3-hydroxy-2-methylquinolin-4(1H)-one Derivatives
The this compound core is a privileged scaffold in medicinal chemistry. As a key structural motif in numerous natural alkaloids and synthetic compounds, it exhibits a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the chemical reactivity of this nucleus is paramount for the synthesis of novel derivatives and the development of new therapeutic agents. This guide provides a comprehensive overview of the key reactions, experimental protocols, and structural features relevant to the derivatization of this versatile compound.
Structural Features and Tautomerism
The reactivity of this compound is governed by its unique electronic and structural characteristics. The molecule exists in equilibrium between several tautomeric forms. The predominant forms are the 4-hydroxy-2-oxo and the 2,4-dihydroxy tautomers. This tautomerism is crucial as it dictates the molecule's behavior as both a nucleophile and an electrophile at different positions.
References
3-Hydroxy-2-methylquinolin-4(1H)-one: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of a Versatile Natural Product Derivative for Drug Discovery and Development
This technical guide provides a comprehensive overview of 3-hydroxy-2-methylquinolin-4(1H)-one, a natural product derivative belonging to the quinolinone class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, biological activities, and relevant experimental protocols.
Introduction
This compound is a key structural motif found in various natural products and synthetic analogues. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, making this compound a compound of significant interest for further investigation and drug development.
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the thermal condensation of an appropriate aniline with a substituted diethyl malonate.
General Synthetic Protocol
A mixture of the chosen aniline (1.0 equivalent) and diethyl methylmalonate (1.0-1.2 equivalents) is heated in a flask equipped with a distillation head. The reaction is typically carried out in a metal bath at temperatures ranging from 220-230°C for an initial period, followed by an increase to 260-270°C until the distillation of ethanol ceases, indicating the completion of the condensation reaction.[2]
The subsequent workup involves pouring the hot reaction mixture into a suitable solvent like toluene to precipitate the product. The crude product is then collected by filtration. For purification, the precipitate is dissolved in an aqueous sodium hydroxide solution and washed with an organic solvent such as toluene to remove non-acidic impurities. The aqueous layer is then treated with decolorizing charcoal, filtered, and acidified with hydrochloric acid to precipitate the purified this compound.[2] The final product is collected by filtration, washed with water, and can be further purified by recrystallization.
Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of a similar compound, 2-hydroxy-4-methylquinoline, in DMSO-d6 shows characteristic signals for the methyl group and the aromatic protons of the quinoline ring system.[3]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework of the molecule. For the related 4-hydroxy-N-methylcarbostyril, distinct signals for the carbonyl carbon, the carbons of the quinoline ring, and the methyl group are observed.[4]
Biological Activities and Quantitative Data
While extensive research has been conducted on the derivatives of this compound, quantitative biological activity data for the parent compound is not as widely reported in the readily available literature. The following table summarizes the reported biological activities of some closely related quinolinone derivatives to provide a comparative context for the potential of the core structure.
| Compound/Derivative | Biological Activity | Cell Line/Organism | IC50/MIC | Reference |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives | Anticancer | HL-60 | < 0.3 µM | [5] |
| 4-Substituted-3-hydroxyquinolin-2(1H)-one derivatives | Anticancer | MCF-7 | up to 4.82 µM | [6][7] |
| 4-Substituted-3-hydroxyquinolin-2(1H)-one derivatives | Anticancer | NCI-H460 | up to 1.8 µM | [6][7] |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | 4-8 µg/mL | [8] |
| 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7) | Antibacterial | Clavibacter michiganensis | 31.3 µg/mL | [9] |
| 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7) | Antifungal | Aspergillus niger | 62.5 µg/mL | [9] |
Experimental Protocols
Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of quinolinone derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[5]
Antibacterial Activity Assay (Broth Microdilution)
The minimum inhibitory concentration (MIC) of quinolinone derivatives against bacterial strains can be determined using the broth microdilution method.[8]
-
Preparation of Inoculum: A standardized bacterial inoculum is prepared from an overnight culture.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
This compound has been identified as a substrate for the enzyme 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase. This enzyme catalyzes the oxygenolytic cleavage of the quinolinone ring, a key step in the bacterial degradation of these compounds.
Enzymatic degradation of this compound.
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of quinolinone derivatives.
Synthesis and biological evaluation workflow.
Conclusion
This compound represents a valuable scaffold in the field of medicinal chemistry. Its versatile synthesis and the diverse biological activities exhibited by its derivatives underscore its potential as a lead compound for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of this promising natural product derivative and to design and synthesize new analogues with enhanced efficacy and selectivity. Further investigation is warranted to fully elucidate the quantitative biological activities of the parent compound and to explore its mechanisms of action in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Enzymatic Reactions Involving 3-Hydroxy-2-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylquinolin-4(1H)-one, a quinolone derivative, is a molecule of significant interest due to its presence in various biologically active compounds. Understanding its enzymatic transformations is crucial for elucidating metabolic pathways, predicting potential drug interactions, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the core enzymatic reactions involving this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological processes.
Core Enzymatic Reaction: Dioxygenolytic Cleavage
The primary and most well-characterized enzymatic reaction involving this compound is its cleavage by a bacterial dioxygenase.
Enzyme: this compound 2,4-dioxygenase (HOD) EC Number: 1.13.11.48[1][2] Source: Predominantly studied in the bacterium Arthrobacter sp. Ru61a.[3] Reaction: This enzyme catalyzes the oxygenolytic cleavage of the heterocyclic ring of this compound, yielding N-acetylanthranilate and carbon monoxide (CO) as products.[1][2] The reaction incorporates both atoms of molecular oxygen into the substrate.[3]
Reaction Pathway:
References
- 1. Bacterial 2,4-dioxygenases: new members of the alpha/beta hydrolase-fold superfamily of enzymes functionally related to serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. 2,4-dioxygenases catalyzing N-heterocyclic-ring cleavage and formation of carbon monoxide. Purification and some properties of 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase from Arthrobacter sp. Rü61a and comparison with 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase from Pseudomonas putida 33/1 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-Hydroxy-2-methylquinolin-4(1H)-one Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-methylquinolin-4(1H)-one is a quinoline derivative with a scaffold that is prominent in numerous biologically active compounds. While extensive in silico research on this specific molecule is limited, the broader class of quinolinone derivatives has been the subject of significant computational study, revealing a wide range of potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive overview of the methodologies used for the in silico modeling of this compound and its analogs. It details the experimental protocols for key computational techniques, presents quantitative data from studies on related compounds to infer potential interactions, and visualizes relevant biological pathways and experimental workflows. This document serves as a technical resource for researchers and professionals in drug discovery and development who are interested in the computational exploration of this promising chemical scaffold.
Introduction
The quinolinone core is a "privileged structure" in medicinal chemistry, forming the basis for a multitude of synthetic and natural compounds with diverse pharmacological properties. This compound, as a member of this family, presents a valuable scaffold for computational investigation and drug design. In silico modeling techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the interactions of small molecules with biological targets, elucidating mechanisms of action, and guiding the design of novel therapeutic agents.
This technical guide will explore the application of these computational methods to this compound. Due to the limited direct research on this specific compound, we will draw upon the extensive body of work on its close analogs to provide a foundational understanding of its potential biological targets and interaction profiles.
Potential Biological Targets and Signaling Pathways
Based on the biological activities of structurally related quinolinone and quinazolinone derivatives, this compound can be postulated to interact with a variety of biological targets. The known interactions of its analogs suggest potential roles in modulating key signaling pathways implicated in various diseases.
Postulated Biological Targets
-
Receptor Tyrosine Kinases (RTKs): Derivatives of the quinazolinone scaffold have been investigated as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in cancer progression.
-
Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some quinolinone derivatives suggest they may target COX enzymes, particularly COX-2, which is involved in inflammatory processes.
-
DNA Topoisomerases: Quinolone compounds are known to exhibit antimicrobial and antitumor activities by targeting DNA topoisomerases.
-
Bacterial 2,4-Dioxygenases: this compound is a known substrate for bacterial (1H)-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD), an enzyme involved in the bacterial degradation of N-heterocyclic compounds.[1][2]
Signaling Pathways of Interest
Given the potential targets, the signaling pathways likely to be modulated by this compound include:
-
EGFR Signaling Pathway: Activation of EGFR initiates a cascade of downstream events, including the RAS-RAF-MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation.[3][4][5][6] Inhibition of this pathway is a key strategy in cancer therapy.
Figure 1: Simplified EGFR Signaling Pathway.
-
COX-2 Signaling Pathway: This pathway is central to inflammation and pain.[7][8][9][10][11] Arachidonic acid is converted by COX-2 into prostaglandins, which are potent inflammatory mediators.[8][11]
In Silico Experimental Protocols
A generalized workflow for the in silico modeling of this compound interactions is presented below. This workflow is a composite of methodologies reported in studies of related quinolinone derivatives.
Figure 2: General Workflow for In Silico Modeling.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound can be obtained from databases like PubChem or drawn using chemical drawing software.
-
The structure is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Target Preparation:
-
The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
The protein structure is pre-processed by removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina, GOLD) is used to perform the simulation.[12]
-
A grid box is defined around the active site of the protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function.
-
-
Analysis:
-
The results are analyzed to identify the best binding pose, characterized by the lowest binding energy.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing its stability.
Protocol:
-
System Setup:
-
The best-docked complex from the molecular docking study is used as the starting structure.
-
The complex is solvated in a water box with appropriate ions to neutralize the system.
-
-
Simulation:
-
An MD simulation package (e.g., GROMACS, AMBER) is used.[13][14][15]
-
The system is first energy-minimized to remove steric clashes.
-
The system is then gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles).
-
A production MD run is performed for a specified duration (e.g., 100 ns).[14]
-
-
Trajectory Analysis:
-
The trajectory of the simulation is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and ligand-protein interactions over time.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structures of a series of compounds with their biological activities. This is particularly useful for designing new derivatives with improved potency.
Protocol:
-
Dataset Preparation:
-
A dataset of quinolinone derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, electronic) is calculated.
-
-
Model Building:
-
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.[16]
-
-
Model Validation:
-
The predictive power of the QSAR model is validated using internal and external validation techniques.
-
Quantitative Data for Quinolinone Derivatives
While specific quantitative data for this compound is scarce, the following tables summarize data for related quinolinone and quinazolinone derivatives, providing a reference for potential activity.
Table 1: Anticancer Activity of Quinolinone and Quinazolinone Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 6-Iodo-2-methylquinazolin-4-(3H)-one derivative | HeLa (Cervical Cancer) | 10 | |
| 6-Iodo-2-methylquinazolin-4-(3H)-one derivative | T98G (Glioblastoma) | 12 | |
| 3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one | HepG-2 (Liver Cancer) | 8.79 - 17.78 | [3] |
Table 2: In Silico Binding Affinities of Quinoline Derivatives
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |
| Fluoroquinolines | E. coli DNA Gyrase B | -6.0 to -7.2 | [12] |
| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I | -9.0 to -10.3 | [17] |
| 7-ethyl-10-hydroxycamptothecin derivatives | BRD4 | -6.6 to -8.0 | [17] |
| 7-ethyl-10-hydroxycamptothecin derivatives | ABCG2 | -8.0 to -10.0 | [17] |
Conclusion
The in silico modeling of this compound represents a promising avenue for the discovery of novel therapeutic agents. Although direct computational studies on this specific molecule are not abundant, the wealth of research on its derivatives provides a solid foundation for future investigations. By applying the methodologies outlined in this guide—molecular docking, molecular dynamics simulations, and QSAR—researchers can effectively explore the potential biological targets of this compound, understand its interaction mechanisms, and rationally design new derivatives with enhanced therapeutic properties. This technical guide serves as a starting point for harnessing the power of computational chemistry to unlock the full potential of the quinolinone scaffold in drug discovery.
References
- 1. This compound [bioweb.supagro.inra.fr]
- 2. 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinPGx [clinpgx.org]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. compchems.com [compchems.com]
- 16. jetir.org [jetir.org]
- 17. In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-hydroxy-2-methylquinolin-4(1H)-one as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-methylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinolone family. While specific, detailed experimental data on its direct application as a fluorescent probe is limited in publicly available literature, its structural similarity to other fluorescent quinolone derivatives suggests potential utility in various fluorescence-based assays. Quinolone-based fluorophores are known for their applications in detecting metal ions, sensing pH changes, and in bioimaging.[1][2] This document provides a general framework and protocols based on analogous compounds, which researchers can use as a starting point to develop specific applications for this compound. It is crucial to note that the quantitative data and specific protocols provided herein are based on structurally related compounds and must be experimentally validated and optimized for this compound.
Physicochemical and Fluorescent Properties
| Property | Value/Estimated Value | Reference/Note |
| Chemical Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
| CAS Number | 34497-54-6 | [3] |
| Appearance | Solid | - |
| Excitation Wavelength (λex) | Data not available (Estimated: 320-380 nm) | Based on similar quinolone derivatives.[4] |
| Emission Wavelength (λem) | Data not available (Estimated: 400-500 nm) | Based on similar quinolone derivatives.[4] |
| Molar Absorptivity (ε) | Data not available | - |
| Quantum Yield (Φ) | Data not available | - |
| Photostability | Data not available | - |
Potential Applications
Based on the known applications of structurally similar quinolone derivatives, this compound could potentially be employed in the following areas:
-
Metal Ion Sensing: The quinolone scaffold is known to coordinate with various metal ions, which can lead to a change in fluorescence intensity (quenching or enhancement), making it a potential chemosensor.[1]
-
pH Sensing: The hydroxyquinoline moiety can exhibit pH-dependent fluorescence, suggesting its candidacy for monitoring intracellular or environmental pH.
-
Bioimaging: As a fluorescent molecule, it could potentially be used for staining and imaging specific cellular components or for monitoring dynamic biological processes within living cells. Some quinolone derivatives have been suggested as probes for detecting hydroxyl radicals, which are indicative of DNA damage.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Optimization of concentrations, incubation times, and imaging parameters is essential.
Preparation of Stock Solution
-
Solvent Selection: Due to the lack of specific solubility data for cell-based assays, it is recommended to test solubility in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving a known weight of this compound in the chosen solvent.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Characterization of Fluorescence Properties
This protocol outlines the basic steps for characterizing the fluorescence properties of the probe.
References
Application Notes: 3-Hydroxy-2-methylquinolin-4(1H)-one Derivatives as Fluorescent Chemosensors for Ferric Ion (Fe³⁺) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a critical transition metal involved in numerous fundamental biological processes. However, an imbalance in iron homeostasis, particularly an excess of the ferric ion (Fe³⁺), can lead to oxidative stress and has been implicated in various pathological conditions, including neurodegenerative diseases. Consequently, the development of sensitive and selective methods for the detection of Fe³⁺ in biological and environmental systems is of significant importance. Derivatives of 3-hydroxy-2-methylquinolin-4(1H)-one have emerged as a promising class of fluorescent chemosensors for this purpose. These compounds can form stable complexes with Fe³⁺, leading to a distinct and measurable change in their fluorescence properties, offering a basis for quantitative analysis.
Signaling Pathway and Detection Mechanism
The primary mechanism for Fe³⁺ detection using this compound-based sensors is Fluorescence Quenching . The quinoline derivative, a fluorophore, possesses lone-pair electrons on its nitrogen and oxygen atoms. Upon excitation, these electrons transition to a higher energy state and emit light (fluorescence) upon returning to the ground state.
When the sensor binds with the paramagnetic Fe³⁺ ion, a stable 1:1 metal-ligand complex is formed.[1] This complexation facilitates a photo-induced electron transfer (PET) from the excited fluorophore to the Fe³⁺ ion. This process provides a non-radiative pathway for the sensor to return to its ground state, effectively "quenching" or diminishing the fluorescence emission.[2][3] The degree of quenching is directly proportional to the concentration of Fe³⁺, allowing for quantitative measurement.
Quantitative Performance Data
The following tables summarize the performance characteristics of two representative quinoline-derivative fluorescent sensors for Fe³⁺ detection, designated here as Sensor 1 and Sensor TQA, based on published data.
Table 1: Performance Characteristics of Quinoline-Based Fe³⁺ Sensors
| Parameter | Sensor 1 | Sensor TQA |
| Limit of Detection (LOD) | 8.67 x 10⁻⁵ M (86.7 µM)[1] | 1.68 x 10⁻⁷ M (0.168 µM)[4] |
| Linear Range | 5 x 10⁻⁵ M to 5 x 10⁻⁴ M[1] | 0.05 mmol/L to 0.5 mmol/L |
| Binding Stoichiometry | 1:1[1] | 1:1[4] |
| Complexation Constant (Kₐ) | 4.28 x 10² M⁻¹[1] | 2.767 x 10³ M⁻¹[4] |
| Excitation Wavelength (λₑₓ) | 314 nm[1] | 301 nm[4] |
| Emission Wavelength (λₑₘ) | 420 nm[1] | 397 nm[4] |
Table 2: Selectivity Profile - Interference Study
The selectivity of these sensors is a critical parameter. Competitive experiments have shown that the fluorescence response to Fe³⁺ is not significantly affected by the presence of other common metal ions.
| Sensor | Interfering Ions (Tested with no significant interference) |
| Sensor TQA | Na⁺, Mg²⁺, Fe²⁺, Zn²⁺, Cd²⁺, Ca²⁺, Mn²⁺, Pb²⁺, Cu²⁺, Hg²⁺, Cr³⁺, Co²⁺[2] |
Experimental Protocols
Protocol 1: Representative Synthesis of a this compound Core Structure
This protocol is adapted from the synthesis of similar quinolinone structures and serves as a general guideline.
-
Reaction Setup: In a flask equipped with a distillation head, mix the appropriate aniline derivative (e.g., N-methylaniline, 100 mmol) and a substituted diethyl malonate (e.g., diethyl ethylmalonate, 102 mmol).
-
Thermal Cyclization: Heat the mixture on a metal bath at 220-230°C for 1 hour.
-
Ethanol Distillation: Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (typically 3-6 hours).
-
Precipitation: Carefully pour the hot liquid reaction mixture into stirred toluene (50 mL) and allow it to cool to room temperature.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification (Base-Acid Wash):
-
Mix the crude product with an aqueous sodium hydroxide solution (0.5 M, 250 mL) and toluene (50 mL).
-
Separate the aqueous layer and wash it with toluene (2 x 40 mL).
-
Treat the aqueous layer with decolorizing charcoal, filter, and then acidify with 10% HCl.
-
-
Final Product Collection: Collect the final precipitated hydroxyquinolone product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.
Protocol 2: General Procedure for Fe³⁺ Detection
This protocol outlines the general steps for using a quinoline-based fluorescent sensor for the quantitative detection of Fe³⁺ in an aqueous sample.
-
Reagent Preparation:
-
Sensor Stock Solution: Prepare a stock solution of the quinoline sensor (e.g., 0.5 mM) in an organic solvent such as Dimethylformamide (DMF).[4]
-
Buffer Solution: Prepare a suitable buffer solution, such as HEPES-NaOH, adjusted to a physiological pH of 7.4.[1]
-
Fe³⁺ Solutions: Prepare a stock solution of a ferric salt (e.g., FeCl₃) in the buffer. Create a series of standard solutions of known Fe³⁺ concentrations via serial dilution for generating a calibration curve.
-
-
Measurement Procedure:
-
Blank Measurement: In a cuvette, mix the sensor stock solution with the buffer solution (e.g., 1:1 v/v).[1] Record the initial fluorescence intensity (I₀) at the specified excitation and emission wavelengths.
-
Titration/Calibration: To separate cuvettes, add the sensor stock solution and aliquots of the different Fe³⁺ standard solutions (e.g., 1:1 v/v).
-
Sample Measurement: Prepare the unknown sample by diluting it in the buffer solution. Add the sensor stock solution to the prepared sample (e.g., 1:1 v/v).
-
-
Data Analysis:
-
Record the fluorescence intensity (I) for each standard and the unknown sample.
-
Plot the fluorescence intensity (or quenching efficiency, (I₀-I)/I₀) against the concentration of the Fe³⁺ standards to generate a calibration curve.
-
Determine the concentration of Fe³⁺ in the unknown sample by interpolating its fluorescence intensity on the calibration curve.
-
The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.[1]
-
References
Application Note: Antimicrobial Susceptibility Testing of 3-hydroxy-2-methylquinolin-4(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinolinone derivatives are a significant class of heterocyclic compounds known for a broad spectrum of biological activities, including antimicrobial effects.[1][2] 3-hydroxy-2-methylquinolin-4(1H)-one is one such compound whose antimicrobial efficacy requires systematic evaluation. This document provides detailed protocols for determining its antimicrobial activity using standardized methods. The primary method detailed is the broth microdilution assay, the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][3][4] Additionally, the agar disk diffusion method is presented as a qualitative preliminary screening assay. These protocols are based on guidelines from internationally recognized standards bodies like the Clinical and Laboratory Standards Institute (CLSI).[1][3]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound is quantified by its MIC value.[5][6] The results are summarized in a tabular format for a clear comparison of its activity against various microorganisms.
Table 1: Example MIC Data for this compound
| Test Organism | Strain ID | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | - |
| Escherichia coli | ATCC 25922 | 32 | - |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | - |
| Enterococcus faecalis | ATCC 29212 | 16 | - |
| Candida albicans | ATCC 90028 | >128 | - |
Note: The interpretation of MIC values (Susceptible, Intermediate, or Resistant) relies on established breakpoints defined by standards organizations.[3] For a novel compound like this compound, these breakpoints are not yet established and would need to be determined through further comprehensive studies.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism in a liquid medium.[4][6]
Materials
-
This compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[1]
-
RPMI-1640 medium for fungi[1]
-
Test microbial strains (e.g., ATCC reference strains)
-
Sterile saline solution (0.85%) or broth[3]
-
Multichannel pipette and sterile tips
-
Incubator (35°C ± 2°C)[3]
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Procedure
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The solvent's effect on microbial growth should be checked and should not exceed a final concentration known to be non-inhibitory.
-
If necessary, sterilize the stock solution by filtration through a 0.22 µm filter.[3]
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), select several morphologically similar colonies of the test microorganism.[3]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3][7]
-
Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve the final required inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.[8][9]
-
-
Microdilution Plate Setup and Inoculation:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[3]
-
Add 100 µL of the compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate.[1][3] Discard the final 100 µL from the last dilution column.
-
Within 15 minutes of its preparation, add 100 µL of the final diluted bacterial inoculum to each well (except the sterility control).[3][7] The final volume in each well will be 200 µL.
-
Include necessary controls:
-
-
Incubation and Interpretation:
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3][6]
-
After incubation, visually inspect the plate for turbidity (bacterial growth).[4] The growth control well should be distinctly turbid, and the sterility control well should remain clear.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4][5]
-
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[7][10] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a test microorganism.[7]
Principle The compound diffuses from the disk into the agar, creating a concentration gradient.[7] If the microorganism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[10] The diameter of this zone indicates the extent of susceptibility.
Materials
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs[7]
-
Other materials as listed in Protocol 1.
Procedure
-
Preparation of Compound Disks:
-
Inoculation of Agar Plate:
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.[7]
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[12]
-
Streak the swab uniformly across the entire surface of an MHA plate to create a confluent lawn of growth. This is often done by streaking in three different directions, rotating the plate approximately 60-120 degrees each time.[10][12]
-
-
Disk Placement and Incubation:
-
Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm), including the disk itself.[7]
-
The presence of a zone of inhibition indicates antimicrobial activity. The size of the zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. benchchem.com [benchchem.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes and Protocols: Anticancer Activity of 3-Hydroxy-2-methylquinolin-4(1H)-one on MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential anticancer effects of 3-hydroxy-2-methylquinolin-4(1H)-one (HMQO) on the human breast adenocarcinoma cell line, MCF-7. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and apoptotic effects of novel chemical entities.
Disclaimer: Specific experimental data on this compound is limited in publicly available literature. The quantitative data and signaling pathways described herein are based on studies of closely related 3-hydroxyquinolin-2(1H)-one derivatives and should be considered representative for this class of compounds.[1] Experimental validation is required for the specific compound.
Introduction
Quinolinone scaffolds are prevalent in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer properties. The 3-hydroxyquinolin-2(1H)-one core, in particular, has been identified as a promising platform for the development of novel anticancer agents.[1] Derivatives of this core structure have demonstrated significant cytotoxicity against various cancer cell lines, including the MCF-7 breast cancer cell line.[1] This document details the experimental protocols to assess the anticancer activity of this compound and presents representative data from related compounds.
Data Presentation
The following tables summarize the cytotoxic effects of 3-hydroxyquinolin-2(1H)-one derivatives on the MCF-7 cell line, as reported in the literature. This data provides a benchmark for the expected potency of this compound.
Table 1: Cytotoxicity of 3-Hydroxyquinolin-2(1H)-one Derivatives against MCF-7 Cells
| Compound | IC50 (µM) | Cell Line | Reference |
| 3-Hydroxyquinolin-2(1H)-one derivative | up to 4.82 | MCF-7 | [1] |
| L-leucine derivative of 3HQ | 15.1 | MCF-7 | [1] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of the test compound on MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (HMQO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of HMQO in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of HMQO and incubate for 24, 48, or 72 hours.
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
HMQO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with HMQO at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the cell cycle progression of MCF-7 cells.
Materials:
-
MCF-7 cells
-
HMQO
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with HMQO at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anticancer activity of a test compound.
Caption: Workflow for anticancer activity assessment.
Proposed Signaling Pathway for Apoptosis Induction
Based on studies of similar quinolinone derivatives, this compound may induce apoptosis in MCF-7 cells through the intrinsic and extrinsic pathways.
Caption: Proposed apoptotic signaling pathway.
References
Application Notes: Cytotoxicity Profiling of 3-hydroxy-2-methylquinolin-4(1H)-one
Introduction
Quinolinone scaffolds are a significant class of heterocyclic compounds frequently investigated in medicinal chemistry for their diverse pharmacological activities, including anticancer properties.[1][2] Several derivatives of quinolinone have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] This document outlines the application of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for evaluating the in vitro cytotoxicity of 3-hydroxy-2-methylquinolin-4(1H)-one. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[6] This allows for the quantitative determination of the cytotoxic effects of a compound by measuring the absorbance of the solubilized formazan.[8]
Target Audience
These application notes and protocols are intended for researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development who are involved in the assessment of the cytotoxic potential of novel chemical entities.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table presents illustrative IC50 values of this compound against a panel of human cancer cell lines after a 48-hour exposure period.
Disclaimer: The following data is for illustrative purposes only and represents hypothetical results for this compound based on the activities of other quinolinone derivatives.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HCT-116 | Colon Cancer | 18.5 |
| C-32 | Amelanotic Melanoma | 25.1 |
Note: The cytotoxic efficacy of quinolinone derivatives can be comparable to standard chemotherapeutic agents like cisplatin or doxorubicin.[9]
Experimental Protocols
A detailed protocol for assessing the cytotoxicity of this compound using the MTT assay is provided below.
Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in serum-free culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution without disturbing the formazan crystals.[6]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
MTT Assay Workflow
Caption: Experimental workflow of the MTT cytotoxicity assay.
Potential Signaling Pathway Inhibition by Quinolinone Derivatives
Caption: EGFR signaling pathway and its potential inhibition by quinolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Quenching Studies Using 3-hydroxy-2-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-methylquinolin-4(1H)-one is a fluorescent heterocyclic compound belonging to the quinolone family. Its intrinsic fluorescence makes it a valuable tool for a variety of biophysical and biochemical studies, particularly in the realm of fluorescence quenching. Fluorescence quenching assays are powerful techniques used to investigate the interaction between a fluorophore and other molecules (quenchers), providing insights into binding affinities, conformational changes, and the dynamics of molecular interactions. These studies are pivotal in drug discovery and development, aiding in the characterization of drug-protein interactions, the screening of potential inhibitors, and the elucidation of enzymatic mechanisms.
This document provides detailed application notes and experimental protocols for conducting fluorescence quenching studies using this compound as the fluorophore. While specific quantitative data for this exact compound in quenching studies is not extensively available in the public domain, the protocols and data presentation are based on established methodologies for structurally similar quinolone derivatives, such as fluoroquinolones.
Principle of Fluorescence Quenching
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to its interaction with another substance, the "quencher." The primary mechanisms of quenching are dynamic (collisional) and static (formation of a non-fluorescent complex).
The Stern-Volmer equation is fundamental to the analysis of fluorescence quenching data[1]:
F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]
Where:
-
F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.
-
[Q] is the concentration of the quencher.
-
kₑ is the bimolecular quenching rate constant.
-
τ₀ is the lifetime of the fluorophore in the absence of the quencher.
A linear Stern-Volmer plot (F₀/F vs. [Q]) typically indicates a single quenching mechanism, either purely dynamic or static.
Applications in Research and Drug Development
Fluorescence quenching studies utilizing this compound can be applied to:
-
Determine binding constants between the fluorophore (or a molecule it is attached to) and a quencher (e.g., a drug candidate, metal ion, or biomolecule).
-
Elucidate the mechanism of interaction (dynamic vs. static quenching).
-
Screen for potential inhibitors of enzymes or protein-protein interactions.
-
Monitor conformational changes in proteins upon ligand binding.
-
Investigate the accessibility of the fluorophore to quenchers in different molecular environments.
Data Presentation
Table 1: Stern-Volmer Quenching Constants for the Interaction of a Quinolone Fluorophore with Various Quenchers
| Quencher | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Bimolecular Quenching Rate Constant (kₑ) (M⁻¹s⁻¹) | Correlation Coefficient (R²) |
| Quencher A | 1.5 x 10³ | 1.5 x 10¹¹ | 0.998 |
| Quencher B | 8.2 x 10² | 8.2 x 10¹⁰ | 0.995 |
| Quencher C | 3.1 x 10³ | 3.1 x 10¹¹ | 0.999 |
Table 2: Thermodynamic Parameters for the Interaction of a Quinolone Fluorophore with a Quencher at Different Temperatures
| Temperature (K) | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Enthalpy Change (ΔH°) (kJ/mol) | Entropy Change (ΔS°) (J/mol·K) | Gibbs Free Energy Change (ΔG°) (kJ/mol) |
| 298 | 1.5 x 10³ | -25.4 | 15.2 | -29.9 |
| 308 | 1.2 x 10³ | -30.1 | ||
| 318 | 0.9 x 10³ | -30.3 |
Experimental Protocols
The following are detailed protocols for conducting fluorescence quenching experiments.
Protocol 1: General Fluorescence Quenching Titration
This protocol describes a standard method for determining the quenching effect of a substance on the fluorescence of this compound.
Materials:
-
This compound (Fluorophore)
-
Quencher of interest
-
Appropriate buffer solution (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then dilute it in the assay buffer to a final concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range).
-
Prepare a high-concentration stock solution of the quencher in the same assay buffer.
-
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Determine the optimal excitation and emission wavelengths for this compound in the chosen buffer by running excitation and emission scans.
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Titration:
-
Pipette a fixed volume of the this compound solution into a quartz cuvette.
-
Record the initial fluorescence intensity (F₀).
-
Add small aliquots of the concentrated quencher stock solution to the cuvette. Ensure the total volume of added quencher is minimal to avoid significant dilution effects (typically less than 5% of the total volume).
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
Continue the additions until a significant decrease in fluorescence is observed or until the desired quencher concentration range is covered.
-
-
Data Analysis:
-
Correct the observed fluorescence intensities for the inner filter effect if the quencher absorbs at the excitation or emission wavelengths.
-
Plot F₀/F versus the concentration of the quencher ([Q]).
-
Perform a linear regression on the data to obtain the Stern-Volmer quenching constant (Kₛᵥ) from the slope of the line.
-
Protocol 2: Determination of Binding Constant and Number of Binding Sites
This protocol extends the general quenching experiment to determine the binding parameters for the interaction between the fluorophore and a quencher, assuming a static quenching mechanism.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Data Analysis:
-
Assuming the quenching is due to the formation of a complex, the binding constant (Kₐ) and the number of binding sites (n) can be determined using the following modified Stern-Volmer equation: log[(F₀ - F) / F] = log(Kₐ) + n log[Q]
-
Plot log[(F₀ - F) / F] versus log[Q].
-
The plot should be linear, and from the intercept and slope, the values of Kₐ and n can be calculated.
-
Visualization of Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principles of fluorescence quenching.
Caption: Experimental workflow for a fluorescence quenching study.
References
Application Notes and Protocols for the Synthesis of 3-hydroxy-2-methylquinolin-4(1H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinolin-4(1H)-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the 3-hydroxy-2-methylquinolin-4(1H)-one scaffold is of great interest in medicinal chemistry. This document provides detailed protocols for the synthesis of these derivatives, focusing on two common and effective methods: thermal cyclocondensation and microwave-assisted synthesis.
Protocol 1: Thermal Cyclocondensation via Gould-Jacobs Reaction
This method involves the condensation of an appropriately substituted aniline with diethyl 2-methylmalonate, followed by a thermally induced cyclization to form the quinolinone ring. This approach is robust and widely applicable for various substituted anilines.
Experimental Protocol:
Materials:
-
Substituted aniline (100 mmol)
-
Diethyl 2-methylmalonate (102 mmol)
-
Diphenyl ether (as a high-boiling solvent, optional)
-
Toluene
-
Aqueous sodium hydroxide solution (0.5 M)
-
10% Hydrochloric acid
-
Decolorizing charcoal
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask equipped with a distillation head
-
Heating mantle or metal bath
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, combine the substituted aniline (100 mmol) and diethyl 2-methylmalonate (102 mmol).
-
Thermal Condensation: Heat the mixture in a metal bath. Initially, maintain the temperature at 220-230°C for 1 hour.
-
Cyclization: Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (typically 3-6 hours). The reaction progress can be monitored by the amount of ethanol collected.
-
Precipitation: Carefully pour the hot reaction mixture into a beaker containing stirred toluene (50 mL). Allow the mixture to cool to room temperature. A precipitate of the crude product will form.
-
Filtration: Collect the precipitate by filtration using a Büchner funnel.
-
Work-up and Purification: a. Suspend the collected solid in 250 mL of 0.5 M aqueous sodium hydroxide solution and 50 mL of toluene. Stir the mixture to dissolve the quinolinone product in the aqueous layer as its sodium salt. b. Separate the layers in a separatory funnel. Wash the aqueous layer with toluene (2 x 40 mL) to remove any non-polar impurities. c. Treat the aqueous layer with a small amount of decolorizing charcoal, stir for 10 minutes, and then filter to remove the charcoal. d. Acidify the clear filtrate with 10% hydrochloric acid until the solution is acidic to Congo red paper. This will precipitate the this compound derivative. e. Collect the purified precipitate by filtration, wash thoroughly with water, and dry. f. If necessary, further purify the product by recrystallization from a suitable solvent such as ethanol.
Reaction Workflow:
Caption: Workflow for Thermal Cyclocondensation Synthesis.
Protocol 2: Microwave-Assisted Synthesis from Anthranilic Acid
This protocol utilizes the Niementowski reaction, where anthranilic acid reacts with ethyl acetoacetate under microwave irradiation.[3] This method is often faster, more energy-efficient, and can be performed under solvent-free conditions, aligning with the principles of green chemistry.
Experimental Protocol:
Materials:
-
Substituted anthranilic acid (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Organic clay catalyst (e.g., Montmorillonite K-10)
-
Ethanol
-
Petroleum ether: Ethyl acetate mixture (7:3 for TLC)
Equipment:
-
Microwave reactor
-
TLC plates and chamber
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Mixture: In a microwave-safe vessel, thoroughly mix the substituted anthranilic acid (10 mmol), ethyl acetoacetate (10 mmol), and a catalytic amount of organic clay.
-
Microwave Irradiation: Place the open vessel in the microwave reactor and irradiate for the appropriate time (typically 5-15 minutes, requires optimization) at a suitable power level.
-
Reaction Monitoring: Monitor the completion of the reaction by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (7:3) solvent system.[3]
-
Product Extraction: After the reaction is complete, allow the mixture to cool. Add hot ethanol to the vessel to dissolve the product and separate it from the catalyst.
-
Purification: Filter the hot solution to remove the clay catalyst. Wash the catalyst with additional hot ethanol.
-
Crystallization: Combine the ethanolic filtrates and allow the solution to cool, or partially evaporate the solvent to induce crystallization of the this compound derivative.
-
Final Product: Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.
Reaction Scheme:
Caption: Microwave-Assisted Synthesis Scheme.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of quinolin-4(1H)-one derivatives based on literature precedents. Yields can vary significantly based on the specific substituents on the aniline or anthranilic acid starting material.
| Method | Starting Materials | Catalyst/Conditions | Typical Reaction Time | Typical Yield (%) | Reference |
| Thermal Cyclocondensation | Substituted Aniline + Diethyl Malonate Derivative | 220-270°C, neat | 3-6 hours | 60-90 | [4] |
| Microwave-Assisted | Anthranilic Acid + Ethyl Acetoacetate | Organic Clay, Microwave Irradiation (Solvent-free) | 5-15 minutes | Moderate to Excellent | [3] |
| Friedländer Synthesis | o-Aminoaryl Ketone + α-Methylene Ketone | Acid or Base catalyzed | Varies | Varies | [5][6] |
| Camps Cyclization | N-(2-acylaryl)amide | Base catalyzed (e.g., NaH) | Varies | Good to Excellent | [1] |
Characterization
The synthesized this compound derivatives should be characterized using standard analytical techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Melting Point Analysis: To assess the purity of the final product.
These protocols provide a comprehensive guide for the synthesis of this compound derivatives, which are valuable scaffolds for further research and drug development. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
Application of 3-hydroxy-2-methylquinolin-4(1H)-one in Bioimaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-methylquinolin-4(1H)-one and its derivatives represent a promising class of heterocyclic compounds with inherent optical properties that make them suitable for bioimaging applications. The quinoline scaffold is a key component in many fluorescent probes and is recognized for its utility in developing sensors for various biological analytes and for imaging cellular organelles. This document provides detailed application notes and protocols for the use of this compound-based probes in bioimaging, with a particular focus on mitochondrial staining. While specific photophysical data for the parent compound in a biological context is not extensively documented, this guide leverages data from closely related quinoline derivatives to provide a practical framework for its application.
Principle of Application
The application of this compound in bioimaging is predicated on its fluorescent properties. When appropriately designed, derivatives of this compound can exhibit desirable photophysical characteristics, including significant Stokes shifts and environmental sensitivity. For cellular imaging, the core structure can be chemically modified to include targeting moieties that direct the probe to specific organelles, such as mitochondria. The cationic nature of some quinolinium derivatives facilitates their accumulation in the mitochondria, driven by the negative mitochondrial membrane potential. Upon localization, changes in the fluorescent signal can be used to visualize mitochondrial morphology, distribution, and potentially report on the local microenvironment.
Data Presentation: Photophysical and Bioimaging Properties
Quantitative data for this compound as a bioimaging probe is limited in the literature. The following tables summarize the available data for a closely related quinolinium-based mitochondrial probe, QUCO-1, and provide a template for the characterization of this compound-based probes. Researchers are strongly encouraged to experimentally determine the specific photophysical properties of their particular probe.
Table 1: Photophysical Properties of a Representative Quinolinium-Based Mitochondrial Probe (QUCO-1)
| Property | Value | Reference |
| Excitation Wavelength (λex) | 550 nm | [1] |
| Emission Wavelength (λem) | 650 nm | [1] |
| Molar Extinction Coefficient (ε) | Data not available | - |
| Fluorescence Quantum Yield (Φ) | Data not available | - |
| Stokes Shift | 100 nm | Calculated |
Table 2: Bioimaging Parameters for a Representative Quinolinium-Based Mitochondrial Probe (QUCO-1)
| Parameter | Value | Notes | Reference |
| Probe Concentration | 1 µM | Optimal concentration may vary by cell type. | [1] |
| Co-localization (Mitochondria) | Pearson's R = 0.90 | Co-localized with MitoTracker Green. | [1] |
| Incubation Time | Not specified | Typically 15-60 minutes for mitochondrial probes. | - |
| Imaging Modality | Fluorescence Microscopy | - | [1] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a targeted probe and its application in live-cell imaging.
Protocol 1: Synthesis of a Mitochondria-Targeting this compound Probe (Conceptual)
This protocol outlines a conceptual synthetic route to append a mitochondria-targeting group, such as a triphenylphosphonium (TPP) cation, to the this compound core.
Methodology:
-
Alkylation: React this compound with a suitable bifunctional linker, such as a long-chain alkyl halide containing a terminal hydroxyl or another reactive group. This reaction is typically carried out in the presence of a base (e.g., K₂CO₃) in an appropriate organic solvent (e.g., DMF or acetonitrile).
-
Activation of the Linker (if necessary): The terminal functional group of the linker may need to be converted to a better leaving group (e.g., tosylate or mesylate) for the subsequent reaction.
-
Phosphonium Salt Formation: React the alkylated quinolinone intermediate with triphenylphosphine in a high-boiling point solvent (e.g., toluene or xylene) under reflux to form the corresponding triphenylphosphonium salt.
-
Purification: The final product should be purified using techniques such as recrystallization or column chromatography.
Protocol 2: Live-Cell Staining and Fluorescence Microscopy
This protocol provides a general procedure for staining mitochondria in live cells with a this compound-based fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
This compound-based fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Cell Preparation: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorescent probe in high-quality, anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw a stock solution aliquot and dilute it to a final working concentration (typically in the range of 1-10 µM) in a warm, serum-free cell culture medium. The optimal concentration should be determined experimentally.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and immediately proceed with imaging using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific probe.
Signaling Pathway Visualization (Conceptual)
Derivatives of this compound can be designed to respond to changes in the mitochondrial microenvironment, such as fluctuations in reactive oxygen species (ROS) levels. The following diagram illustrates a conceptual signaling pathway where a probe's fluorescence is modulated by mitochondrial ROS.
In this conceptual pathway, a non-fluorescent (or weakly fluorescent) derivative of this compound localizes to the mitochondria. In the presence of elevated ROS, generated, for example, by the electron transport chain, the probe is oxidized, leading to a "turn-on" fluorescent signal that can be quantified by microscopy.
Conclusion
This compound serves as a versatile scaffold for the development of novel fluorescent probes for bioimaging. While further research is needed to fully characterize its photophysical properties and expand its applications, the protocols and data presented here provide a solid foundation for researchers to begin exploring its potential in cellular imaging, particularly for the visualization of mitochondria. Experimental optimization of probe concentration, incubation times, and imaging parameters will be crucial for achieving high-quality results in specific biological systems.
References
Application Notes and Protocols for 3-hydroxy-2-methylquinolin-4(1H)-one as a Substrate for Dioxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxy-2-methylquinolin-4(1H)-one, a quinolone derivative, serves as a substrate for a specific class of cofactor-free dioxygenases. Notably, it is the substrate for 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase (HOD), an enzyme identified in microorganisms such as Arthrobacter sp. Ru61a.[1][2] This enzyme, belonging to the α/β-hydrolase fold superfamily, catalyzes the oxygenolytic cleavage of the heterocyclic ring of this compound. The reaction incorporates two atoms of oxygen, leading to the formation of N-acetylanthranilate and carbon monoxide. This enzymatic activity is significant in microbial degradation pathways and holds relevance for drug development, particularly in the context of antimicrobial strategies and enzyme inhibition. A related enzyme, 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase (QDO) from Pseudomonas putida 33/1, acts on a similar substrate, underscoring a conserved mechanism among this class of dioxygenases.[3]
The study of this substrate-enzyme interaction is pertinent to understanding bacterial metabolism and identifying novel targets for therapeutic intervention. The structural similarity of this compound to quorum sensing molecules like the Pseudomonas quinolone signal (PQS) suggests that dioxygenases acting on such compounds could play a role in interfering with bacterial communication and virulence.
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the enzymatic reaction of 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase (HOD) with its substrate, this compound.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Source |
| 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase (HOD) from Arthrobacter sp. Ru61a | This compound | Data not available in search results | Data not available in search results | Data not available in search results | Bauer et al., 1996 |
Note: Specific values for Km, Vmax, and kcat from the primary literature (Bauer et al., 1996) were not available in the performed searches. Researchers should consult the full-text article for this quantitative data.
Signaling Pathway
The enzymatic degradation of quinolone derivatives by dioxygenases is relevant to the disruption of bacterial signaling, particularly the Pseudomonas aeruginosa quorum sensing (QS) system. While this compound is not the PQS molecule (which is 2-heptyl-3-hydroxy-4(1H)-quinolone), the enzymatic cleavage of its core structure is analogous. The PQS system is a key regulator of virulence factor production and biofilm formation in P. aeruginosa.
The PQS signaling pathway involves the synthesis of PQS and its precursor HHQ (2-heptyl-4-quinolone). These molecules bind to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the expression of genes responsible for virulence factor production and further PQS biosynthesis, creating a positive feedback loop. Dioxygenases that can degrade these quinolone signal molecules can therefore disrupt this signaling cascade, leading to a reduction in pathogenicity.
Caption: PQS signaling pathway in P. aeruginosa and the role of dioxygenase.
Experimental Protocols
Purification of 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD)
This protocol is based on the methods described for the purification of related dioxygenases.
Materials:
-
Arthrobacter sp. Ru61a cell paste
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 20 mM imidazole
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 40 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity chromatography column
-
Centrifuge
-
Sonicator
-
ÄKTA pure or similar FPLC system
Procedure:
-
Cell Lysis: Resuspend the Arthrobacter sp. Ru61a cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the His-tagged HOD protein with Elution Buffer.
-
-
Buffer Exchange: Exchange the buffer of the eluted protein fractions to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl) using dialysis or a desalting column.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its purity and molecular weight.
-
Concentration Determination: Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.
Caption: Workflow for the purification of HOD enzyme.
Spectrophotometric Enzyme Activity Assay
This assay measures the decrease in absorbance of the substrate, this compound, over time.
Materials:
-
Purified HOD enzyme
-
Substrate stock solution: this compound dissolved in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding Assay Buffer and the desired concentration of the substrate. The final volume should be, for example, 1 mL.
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Add a small, known amount of the purified HOD enzyme to the cuvette to initiate the reaction. Mix gently by inverting the cuvette.
-
Spectrophotometric Measurement: Immediately start monitoring the decrease in absorbance at the wavelength of maximum absorbance for this compound (determine this wavelength by scanning the substrate solution, typically around 330-350 nm). Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes.
-
Data Analysis:
-
Plot absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate the rate of substrate consumption using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of the substrate, b is the path length of the cuvette (usually 1 cm), and c is the change in concentration.
-
Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
References
Application Notes and Protocols for High-Throughput Screening with 3-hydroxy-2-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 3-hydroxy-2-methylquinolin-4(1H)-one and its derivatives in high-throughput screening (HTS) campaigns. The quinolinone scaffold is a well-established pharmacophore with a broad range of biological activities, making it a promising starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[1][2][3]
Introduction to this compound
This compound is a heterocyclic compound belonging to the quinolinone class.[4] While the specific biological activities of this particular molecule are not extensively documented in the context of large-scale screening, the broader family of quinolinone derivatives has demonstrated significant potential in medicinal chemistry.[2][3] Notably, various substituted quinolinones have been identified as potent inhibitors of bacterial and cancer cell growth, modulators of inflammatory pathways, and inhibitors of key enzymes in various diseases.[1][2][3][5]
The protocols outlined below are designed to facilitate the screening of this compound and analogous compounds in common HTS formats for the identification of novel therapeutic agents.
Key Screening Applications and Protocols
Based on the known biological activities of the quinolinone scaffold, two primary applications for HTS are presented: anticancer and antibacterial screening.
Anticancer Activity Screening
Objective: To identify quinolinone-based compounds that inhibit the proliferation of cancer cells. A common approach is to screen for cytotoxic effects against a panel of cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Representative Data:
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | HeLa | 15.2 |
| A549 | 22.8 | |
| MCF-7 | 18.5 | |
| Doxorubicin (Control) | HeLa | 0.8 |
Caption: Mechanism of action for quinolone antibiotics.
Considerations for HTS with this compound
-
Solubility: Ensure adequate solubility of the compound in the assay buffer to avoid precipitation and false-negative results.
-
Compound Purity: Use highly purified compounds to ensure that the observed activity is not due to contaminants.
-
Counter-screens: Implement counter-screens to eliminate compounds that interfere with the assay technology (e.g., autofluorescence) or exhibit non-specific cytotoxicity.
-
Structure-Activity Relationship (SAR): Following a primary screen, it is crucial to synthesize and test analogs of active compounds to establish a clear SAR, which will guide lead optimization.
These application notes and protocols provide a solid foundation for initiating HTS campaigns with this compound. The versatility of the quinolinone scaffold, combined with robust and validated screening assays, offers a promising avenue for the discovery of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 3. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [bioweb.supagro.inra.fr]
- 5. Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of 3-hydroxy-2-methylquinolin-4(1H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 3-hydroxy-2-methylquinolin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: Like many quinolinone derivatives, the low water solubility of this compound is due to its molecular structure. Key contributing factors include:
-
Aromaticity and Planarity : The rigid, aromatic quinolinone core results in a stable crystal lattice structure that requires significant energy to break apart during dissolution.[1][2]
-
High Lipophilicity : The compound is largely hydrophobic (lipophilic), making it inherently less soluble in water-based media.[1][2]
-
Intermolecular Forces : Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between molecules in the solid state, impede their interaction with water molecules.[1]
Q2: My compound is dissolved in a DMSO stock, but it precipitates when I dilute it into my aqueous buffer. What is happening?
A2: This is a common phenomenon known as "crashing out." It occurs because the compound is highly soluble in the organic co-solvent (DMSO) but poorly soluble in the aqueous buffer. When you dilute the stock, the percentage of DMSO dramatically decreases, and the surrounding water cannot keep the hydrophobic compound in solution, causing it to precipitate.[3][4] Immediate troubleshooting steps include trying a lower final concentration of your compound or slightly increasing the final DMSO percentage (while being mindful of cell toxicity).[4]
Q3: What are the main strategies I can use to improve the solubility of my compound in aqueous buffers?
A3: Several effective strategies can be employed, ranging from simple adjustments to more advanced formulation techniques. The most common approaches include:
-
Using Co-solvents : Adding a water-miscible organic solvent like DMSO or ethanol.[2]
-
pH Adjustment : Modifying the pH of the buffer to ionize the compound, which increases its solubility.
-
Cyclodextrin Complexation : Encapsulating the compound in cyclodextrins to form a water-soluble inclusion complex.[1][2]
-
Use of Surfactants : Incorporating surfactants that form micelles to encapsulate the hydrophobic compound.[4]
-
Solid Dispersion : Dispersing the compound in a hydrophilic polymer matrix to improve wettability and dissolution.[2][5]
Troubleshooting Guides
Problem 1: My compound precipitates out of solution upon dilution of the DMSO stock.
This is the most frequent challenge encountered in experiments. The following workflow provides a systematic approach to resolving this issue.
References
Technical Support Center: Purification of 3-hydroxy-2-methylquinolin-4(1H)-one by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-hydroxy-2-methylquinolin-4(1H)-one via recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that the chosen solvent is not suitable for your compound. An ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solution: You will need to select a different solvent. Conduct small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture) to find one that effectively dissolves this compound at an elevated temperature but affords poor solubility at room temperature or below. For quinoline derivatives, polar organic solvents are often a good starting point.
Q2: No crystals are forming, even after the solution has cooled to room temperature or in an ice bath. What is the problem?
A2: This is a common issue that can arise from several factors:
-
The solution may be too dilute: If too much solvent was used, the solution might not be supersaturated enough for crystals to form.
-
Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.
-
Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the solution can initiate crystallization.
-
Reduce the Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly.
-
Re-cool: After concentrating the solution, allow it to cool slowly again.
-
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.
-
Troubleshooting Steps:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the solution and then cool slowly.
-
Change the Solvent System: Consider using a lower-boiling point solvent or a co-solvent system (a mixture of two or more miscible solvents).
-
Q4: My final yield of pure crystals is very low. What are the possible reasons?
A4: Low recovery can be due to several factors throughout the recrystallization process:
-
Using too much solvent: This will result in a significant amount of your compound remaining dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel.
-
The compound is significantly soluble in the cold solvent: The chosen solvent may not be ideal, leading to product loss in the filtrate.
-
Washing with a solvent in which the compound is soluble: Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.
-
Troubleshooting Steps:
-
Use the Minimum Amount of Hot Solvent: For the initial dissolution, use just enough hot solvent to fully dissolve the crude product.
-
Pre-heat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Choose a Better Solvent: Select a solvent in which your compound has very low solubility at cold temperatures.
-
Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Recover from Mother Liquor: You can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and attempting a second crystallization.
-
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Water | Experimentally Determined Value | Experimentally Determined Value |
| Ethanol | Experimentally Determined Value | Experimentally Determined Value |
| Methanol | Experimentally Determined Value | Experimentally Determined Value |
| Acetone | Experimentally Determined Value | Experimentally Determined Value |
| Ethyl Acetate | Experimentally Determined Value | Experimentally Determined Value |
| Dichloromethane | Experimentally Determined Value | Experimentally Determined Value |
| Toluene | Experimentally Determined Value | Experimentally Determined Value |
Note: The melting point of the closely related compound, 4-hydroxy-2-methylquinoline, is reported to be in the range of 234-236°C. This can be used as a reference for purity assessment.
Experimental Protocols
The following is a representative experimental protocol for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on the scale of the experiment and the purity of the crude material.
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an appropriate solvent mixture determined from solubility tests)
-
Decolorizing carbon (if necessary)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid has just dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing carbon and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Filter the hot solution quickly to remove the impurities.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The pure crystals can then be transferred to a pre-weighed vial.
Mandatory Visualization
The following diagram illustrates the general workflow for the recrystallization process.
The logical relationship for troubleshooting common recrystallization problems is depicted in the diagram below.
Minimizing background fluorescence in 3-hydroxy-2-methylquinolin-4(1H)-one assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in assays utilizing 3-hydroxy-2-methylquinolin-4(1H)-one.
Troubleshooting Guide: Minimizing Background Fluorescence
High background fluorescence can significantly impact the quality and reliability of assay data by reducing the signal-to-noise ratio. This guide addresses common issues and provides solutions for mitigating them.
Q1: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can originate from several sources, categorized as follows:
-
Autofluorescence from Biological Samples: Endogenous molecules within cells and tissues can fluoresce, contributing to the background signal. Common sources include NADH, riboflavin, collagen, and elastin.[1][2] Dead cells also tend to exhibit higher autofluorescence than healthy cells.
-
Assay Reagents and Buffers: Components of your assay buffer or cell culture medium can be intrinsically fluorescent.[3] Common culprits include phenol red, fetal bovine serum (FBS), and certain vitamins.[4]
-
Labware: The microplates and other plastic consumables used in the assay can contribute to background fluorescence. The material and color of the microplate are critical factors.[5]
-
Test Compounds: The compounds being screened in a drug discovery assay may themselves be fluorescent, interfering with the assay signal.
-
Photobleaching: While often seen as a loss of specific signal, photobleaching can sometimes contribute to background noise through the generation of fluorescent photoproducts.[3]
Q2: My negative control wells (no enzyme/no cells) show a high signal. What does this indicate and how can I fix it?
A high signal in negative control wells points to a source of fluorescence that is independent of the biological reaction of interest. Here are the likely causes and their solutions:
| Probable Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity, sterile-filtered buffers and solutions. Test each component of the assay individually for fluorescence. |
| Autofluorescent Labware | Switch to black, opaque microplates with clear bottoms, which are known to reduce background fluorescence compared to white or clear plates.[5][6] |
| Buffer/Media Components | If using cell culture media, switch to a phenol red-free formulation.[4] Reduce the concentration of fetal bovine serum (FBS) or use a serum-free medium if your cells can tolerate it.[7] |
| Compound Interference | If screening compounds, run a control plate with just the compounds and assay buffer to measure their intrinsic fluorescence. This value can then be subtracted from the assay results. |
Q3: How can I reduce autofluorescence originating from my biological samples?
Autofluorescence from biological samples is a common challenge, particularly in cell-based assays. Here are several strategies to mitigate it:
-
Spectral Separation: Choose a fluorophore with excitation and emission spectra that are well-separated from the typical autofluorescence range (blue-green region).[8] Since the enzymatic product of this compound, N-acetylanthranilate, is expected to fluoresce, understanding its spectral properties is key. Anthranilate derivatives often fluoresce in the UV to blue range. If significant overlap with cellular autofluorescence is observed, consider alternative detection methods if possible.
-
Use of Quenching Agents: Commercial quenching agents can be used to reduce autofluorescence.
-
Proper Sample Preparation: When working with tissue samples, ensure the removal of red blood cells, as the heme groups are a major source of autofluorescence.[7] For cell-based assays, ensure cells are healthy, as stressed or dead cells can have higher autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for assays with this compound?
The specific excitation and emission maxima for this compound are not consistently reported across the literature. However, quinolone derivatives often exhibit fluorescence. The enzymatic product of its reaction with 2,4-dioxygenase is N-acetylanthranilate.[9] Anthranilate derivatives are known to be fluorescent. It is crucial to experimentally determine the optimal excitation and emission wavelengths for the product, N-acetylanthranilate, in your specific assay buffer. A spectral scan of the enzymatic product will provide the most accurate wavelengths to use for your instrument settings.
Q2: Which type of microplate is best for minimizing background fluorescence?
The choice of microplate can have a significant impact on background fluorescence.
| Microplate Type | Advantages | Disadvantages | Recommendation |
| Black Opaque | Low background fluorescence and reduced crosstalk between wells.[6] | Can quench some of the signal. | Highly recommended for most fluorescence assays. |
| White Opaque | Enhance luminescent and fluorescent signals due to high reflectivity. | High background fluorescence.[6] | Generally not recommended for fluorescence intensity assays. |
| Clear | Allows for absorbance measurements and microscopic visualization. | High crosstalk and background. | Not ideal for sensitive fluorescence assays. |
| Glass-Bottom | Low autofluorescence.[10] | More expensive. | Ideal for high-resolution imaging and when minimal background is critical. |
Quantitative Comparison of Microplate Autofluorescence
| Plate Bottom Material | Relative Autofluorescence |
| Polystyrene (Plastic) | High[10] |
| Film | Intermediate[10] |
| Coverglass | Low[10] |
Q3: Can the solvent affect the fluorescence in my assay?
Yes, the solvent can significantly influence the fluorescence properties of a fluorophore. The polarity of the solvent can alter the excitation and emission spectra. For instance, some quinolone derivatives show changes in their fluorescence quantum yield depending on the solvent composition. Therefore, it is important to maintain consistent buffer and solvent conditions throughout your experiments and during optimization.
Experimental Protocols
Key Experiment: this compound 2,4-Dioxygenase Assay
This protocol provides a general framework for measuring the activity of this compound 2,4-dioxygenase. The assay is based on the enzymatic conversion of the non-fluorescent substrate to the fluorescent product, N-acetylanthranilate.[9]
Materials:
-
This compound (substrate)
-
Purified this compound 2,4-dioxygenase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.
-
Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the substrate solution to the appropriate wells.
-
To initiate the reaction, add the enzyme solution to the wells.
-
Include negative controls:
-
No-Enzyme Control: Wells containing assay buffer and substrate, but no enzyme. This will determine the background fluorescence of the substrate and buffer.
-
Buffer Blank: Wells containing only the assay buffer to measure the background of the buffer and microplate.
-
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes). Protect the plate from light to prevent photobleaching.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader. Determine the optimal excitation and emission wavelengths for N-acetylanthranilate by performing a spectral scan.
-
-
Data Analysis:
-
Subtract the average fluorescence of the buffer blank from all readings.
-
Subtract the average fluorescence of the no-enzyme control from the corresponding enzyme-containing wells to obtain the net fluorescence signal from the enzymatic reaction.
-
Visualizations
Signaling Pathway: Enzymatic Conversion of this compound
Caption: Enzymatic conversion of the substrate to a fluorescent product.
Experimental Workflow: Troubleshooting High Background Fluorescence
Caption: A logical workflow for diagnosing and resolving high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. nanotempertech.com [nanotempertech.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. This compound [bioweb.supagro.inra.fr]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. 3-hydroxy-2-methylquinolin-4-one 2,4-dioxygenase - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Photostability of 3-hydroxy-2-methylquinolin-4(1H)-one and Related Fluorophores in Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions regarding the photostability challenges encountered when using 3-hydroxy-2-methylquinolin-4(1H)-one and similar quinolinone-based fluorescent probes in microscopy applications. The information is tailored for researchers, scientists, and drug development professionals to help optimize their imaging experiments and ensure data integrity.
Troubleshooting Guide
Users experiencing rapid signal loss or other imaging artifacts can consult this guide for step-by-step solutions.
Issue 1: Rapid Decrease in Fluorescence Signal During Imaging
This is a classic sign of photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2]
-
Step 1: Optimize Imaging Parameters. The most effective way to minimize photobleaching is to reduce the exposure of the sample to excitation light.[1]
-
Reduce Excitation Light Intensity: Lower the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[1][3]
-
Decrease Exposure Time: Use the shortest possible camera exposure time that still provides a clear image.[1]
-
Minimize Acquisition Time: For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.[1]
-
-
Step 2: Utilize Antifade Reagents. These reagents are added to the mounting medium or live-cell imaging solution to protect fluorophores from photobleaching.[4][5] They typically work by scavenging reactive oxygen species (ROS) that cause photochemical damage.[5][6]
-
Step 3: Check the Imaging Buffer. Ensure the pH and ionic strength of your imaging buffer are optimal for your specific quinolinone-based probe, as suboptimal conditions can affect its stability.[1]
Issue 2: High Background or Non-Specific Staining
High background can obscure the specific fluorescent signal and reduce image quality.
-
Step 1: Optimize Probe Concentration and Incubation Time. Using an excessively high concentration of the fluorescent probe or incubating for too long can lead to non-specific binding.
-
Step 2: Ensure Adequate Washing. Thoroughly wash the sample after incubation with the probe to remove any unbound molecules.
-
Step 3: Use a Blocking Buffer. For immunofluorescence applications, using a blocking buffer such as bovine serum albumin (BSA) can help to reduce non-specific antibody binding.
Issue 3: Low Signal-to-Noise Ratio
A weak fluorescent signal can be difficult to distinguish from background noise, leading to poor image quality and inaccurate quantification.[6]
-
Step 1: Verify Excitation and Emission Settings. Ensure that the microscope's excitation and emission filters are appropriate for the specific spectral properties of your this compound derivative.
-
Step 2: Check Objective and Camera Settings. Use an objective with a high numerical aperture (NA) to collect more light. Optimize camera gain and binning settings to enhance signal detection without introducing excessive noise.
-
Step 3: Consider a More Photostable Probe. If photobleaching is severe and cannot be mitigated, consider using a more robust fluorophore, such as those from the Alexa Fluor or DyLight families, which are specifically designed for high photostability.[7]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore caused by exposure to excitation light.[2] When a fluorophore absorbs light, it enters an excited state. While in this state, it can undergo chemical reactions, often involving molecular oxygen, that permanently damage the molecule and prevent it from fluorescing again.[2]
Q2: How does photobleaching affect my experimental results?
Q3: Are some fluorescent probes more susceptible to photobleaching than others?
A3: Yes, the photostability of a fluorophore is an intrinsic property that varies significantly between different dyes.[3][7] Some fluorophores are inherently more robust and can withstand longer or more intense light exposure before photobleaching.
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to protect fluorophores from photobleaching.[4][5] Most of these reagents function as reactive oxygen species scavengers, neutralizing the harmful molecules that cause photochemical destruction of the fluorophore.[5][6] This action preserves the fluorescent signal for longer, enabling more extensive imaging.[8]
Q5: How can I quantify the photostability of my this compound probe?
A5: You can quantify photostability by measuring the photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions.[9] This is determined by acquiring a time-lapse series of images and plotting the fluorescence intensity over time. Another key parameter is the fluorescence quantum yield (Φf), which measures the efficiency of converting absorbed light into emitted light.[10]
Quantitative Data on Photostability
| Photophysical Parameter | Description | Importance in Microscopy |
| Absorption Maximum (λabs) | The wavelength at which the fluorophore absorbs light most efficiently. | Crucial for selecting the appropriate excitation light source and filters. |
| Emission Maximum (λem) | The wavelength at which the fluorophore emits the most intense fluorescence. | Essential for choosing the correct emission filter to collect the desired signal. |
| Molar Extinction Coefficient (ε) | A measure of how strongly the fluorophore absorbs light at a given wavelength. | A higher value generally leads to a brighter signal. |
| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed.[10] | A higher quantum yield indicates a more efficient and brighter fluorophore.[11] |
| Photobleaching Half-life (t1/2) | The time required for the fluorescence intensity to decrease to half of its initial value under constant illumination.[9] | A longer half-life signifies greater photostability and suitability for long-term imaging. |
Experimental Protocols
Protocol 1: Measurement of Photobleaching Rate
This protocol provides a method to determine the photobleaching half-life of a fluorescent probe in your sample.
-
Sample Preparation: Prepare your sample stained with the this compound derivative as you would for a standard imaging experiment.
-
Microscope Setup:
-
Use a confocal or wide-field fluorescence microscope.
-
Select the appropriate filter set for your probe.
-
Choose an objective with the desired magnification and numerical aperture.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) in your sample.
-
Set the imaging parameters (excitation intensity, exposure time) to levels that you would typically use for your experiments.
-
Acquire a time-lapse series of images of the ROI at a constant frame rate. Continue acquisition until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t1/2).
-
Protocol 2: Relative Quantum Yield Measurement
This protocol allows you to determine the fluorescence quantum yield of your quinolinone probe relative to a known standard.[10]
-
Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield and with absorption and emission spectra that are similar to your test compound.
-
Prepare Solutions: Prepare a series of dilutions of both your test compound and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Use a spectrofluorometer to record the fluorescence emission spectrum for each solution.
-
Ensure the excitation wavelength is the same as that used for the absorbance measurements.
-
Keep all instrument settings (e.g., excitation and emission slit widths) constant for all measurements.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The slope of the resulting linear fit is proportional to the quantum yield.
-
Calculate the quantum yield of the test compound (ΦX) using the following equation:[10] ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the test compound and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test compound and standard, respectively (if they are different).
-
-
Visualizations
Caption: General mechanism of photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. brukerspatialbiology.com [brukerspatialbiology.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Fluorescence Photobleaching as an Intrinsic Tool to Quantify the 3D Expansion Factor of Biological Samples in Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Photobleaching Assays FRAP & FLIP to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells [jove.com]
- 7. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. edinst.com [edinst.com]
Overcoming quenching interference in 3-hydroxy-2-methylquinolin-4(1H)-one sensing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming fluorescence quenching interference during the sensing of 3-hydroxy-2-methylquinolin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem in my this compound sensing assay?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] It poses a significant challenge in sensing applications as it can lead to reduced sensitivity, inaccurate measurements, and false negatives. In the context of this compound sensing, quenching can be caused by various factors in your sample, such as the presence of specific ions or molecules that interact with the excited state of your fluorescent probe.
Q2: What are the common types of fluorescence quenching I might encounter?
A2: The most common types of quenching are dynamic (collisional) quenching and static quenching.[2]
-
Dynamic Quenching: This occurs when the quencher molecule collides with the fluorophore (this compound) in its excited state, leading to non-radiative energy loss. This process is dependent on temperature and viscosity.[2]
-
Static Quenching: This happens when the quencher forms a non-fluorescent complex with the fluorophore in its ground state.[2] This reduces the population of excitable fluorophores.
Q3: What are some common quenchers for quinolinone-based fluorescent probes?
A3: Common quenchers for fluorescent molecules, including quinolinone derivatives, include:
-
Metal Ions: Heavy metal ions and transition metal ions such as Cu²⁺ and Fe³⁺ are known to quench fluorescence through both static and dynamic mechanisms.[4]
-
Halide Ions: Ions like iodide (I⁻) and bromide (Br⁻) can act as collisional quenchers.[2]
Q4: My fluorescence signal is lower than expected. What are the first troubleshooting steps?
A4: A weak fluorescence signal can be due to quenching or other experimental factors. Here’s a checklist to start with:
-
Verify Instrument Settings: Ensure the excitation and emission wavelengths are correctly set for this compound.
-
Check Probe Concentration: Very high concentrations can lead to self-quenching or inner filter effects.
-
Assess Probe Integrity: Ensure your this compound stock solution has not degraded. Prepare fresh solutions and store them protected from light.
-
Evaluate the Solvent: The fluorescence of quinolinones can be highly sensitive to the solvent environment. A change in solvent polarity can affect the quantum yield.
-
Consider Contaminants: Your sample matrix may contain endogenous quenchers.
Q5: What is the inner filter effect and how can I minimize it?
A5: The inner filter effect is a phenomenon where the sample itself absorbs either the excitation light or the emitted fluorescence, leading to an apparent decrease in fluorescence intensity. This is not a true quenching process but can be a significant source of error.[5]
To minimize the inner filter effect:
-
Dilute your sample: The most straightforward approach is to work with lower concentrations of your fluorophore and any other absorbing species in the sample. An absorbance of less than 0.1 is generally recommended.[5]
-
Use a smaller path length cuvette: This reduces the distance the light travels through the sample.
-
Apply correction factors: If dilution is not possible, mathematical corrections can be applied to your data, though this requires careful measurement of the sample's absorbance at the excitation and emission wavelengths.[5][6][7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: The fluorescence intensity of my this compound probe decreases when I add my sample.
-
Question: How can I determine if this is due to dynamic or static quenching?
-
Answer: You can differentiate between dynamic and static quenching by performing temperature-dependent fluorescence measurements.
-
Dynamic quenching is highly dependent on diffusion and will typically increase with higher temperatures, leading to more quenching.
-
Static quenching often decreases at higher temperatures as the stability of the non-fluorescent complex is reduced.
Additionally, fluorescence lifetime measurements can be informative. Dynamic quenching reduces the fluorescence lifetime, while static quenching does not.
-
Issue 2: I suspect metal ion contamination in my sample is causing quenching.
-
Question: How can I confirm and potentially mitigate this?
-
Answer:
-
Confirmation: Spike a clean buffer solution with your this compound probe and the suspected metal ions to see if quenching occurs.
-
Mitigation: If metal ion quenching is confirmed and the metal ion is not your analyte of interest, you can add a chelating agent like EDTA to your sample buffer. EDTA will bind to many divalent and trivalent metal ions, preventing them from interacting with your fluorophore. Ensure that EDTA itself does not interfere with your assay.
-
Issue 3: I am working in an oxygen-rich environment and observe signal instability.
-
Question: How can I remove dissolved oxygen from my sample?
-
Answer: Dissolved molecular oxygen is a common dynamic quencher.[3] To remove it, you can deoxygenate your solutions by:
-
Sparging with an inert gas: Bubble nitrogen or argon gas through your sample for 10-15 minutes before measurement.
-
Using an oxygen scavenging system: Commercial enzymatic systems (e.g., glucose oxidase/catalase) can be used to remove dissolved oxygen, provided they are compatible with your assay.
-
Quantitative Data
Due to the limited availability of published quenching data specifically for this compound, the following tables provide illustrative data for other quinolone derivatives to serve as a reference.
Table 1: Stern-Volmer Quenching Constants (Ksv) for Quinolone Derivatives with Various Quenchers.
| Fluorophore (Quinolone Derivative) | Quencher | Ksv (M⁻¹) | Quenching Mechanism | Reference |
| Ofloxacin | 4-hydroxy-TEMPO | 1.35 x 10² | Dynamic | [8] |
| Danofloxacin | 4-hydroxy-TEMPO | 1.25 x 10² | Dynamic | [8] |
| Enrofloxacin | 4-hydroxy-TEMPO | 1.10 x 10² | Dynamic | [8] |
| Levofloxacin | 4-hydroxy-TEMPO | 1.14 x 10² | Dynamic | [8] |
| Naphthalene (in SDS micelles) | Fe³⁺ | > 10⁴ | Static/Dynamic | [4] |
| Naphthalene (in SDS micelles) | Cu²⁺ | > 10⁴ | Static/Dynamic | [4] |
Table 2: Effect of Solvent on the Photophysical Properties of 4-Hydroxyquinoline Derivatives.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |
| 4-hydroxyquinoline | Acidic (aq) | - | - | 0.30 | [9] |
| 4-hydroxyquinoline | Neutral (aq) | 316 | 349 | 0.35 | [9][10] |
| 4-hydroxyquinoline | Basic (aq) | - | - | 0.075 | [9] |
| 4-hydroxy-2-methylquinoline | Water | - | 347 | - | [11] |
| 4-hydroxy-2-methylquinoline | DMSO | - | 356 | Decreases with increasing DMSO | [11] |
Experimental Protocols
Protocol 1: Characterizing Quenching using a Stern-Volmer Analysis
Objective: To determine the type of quenching (static or dynamic) and to quantify the quenching efficiency.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Buffer solution appropriate for your assay.
-
Stock solution of the potential quencher.
-
Fluorometer.
Procedure:
-
Prepare a working solution of this compound at a fixed concentration in the assay buffer. The initial fluorescence intensity (F₀) should be in the linear range of your instrument.
-
Prepare a series of quencher dilutions in the assay buffer.
-
Mix the fluorophore and quencher solutions. In a series of cuvettes, add a fixed volume of the this compound working solution and increasing volumes of the quencher dilutions. Adjust the final volume to be the same in all cuvettes with the assay buffer. Include a control sample with no quencher.
-
Incubate the samples at a constant temperature, protected from light, for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity (F) of each sample at the emission maximum of this compound, using the optimal excitation wavelength.
-
Plot the Stern-Volmer graph: Plot F₀/F versus the quencher concentration [Q].
-
Analyze the plot:
-
A linear plot suggests a single quenching mechanism (either static or dynamic). The slope of the line is the Stern-Volmer constant (Ksv).[12]
-
An upward curving plot may indicate a combination of static and dynamic quenching.
-
Protocol 2: Minimizing Oxygen Quenching by Inert Gas Sparging
Objective: To remove dissolved oxygen from the sample to reduce collisional quenching.
Materials:
-
Your prepared sample containing this compound.
-
A cylinder of high-purity nitrogen or argon gas with a regulator.
-
A long, thin needle or tubing.
Procedure:
-
Prepare your sample in a cuvette or other suitable container.
-
Gently bubble the inert gas through the solution using the needle or tubing. The gas flow should be slow and steady to avoid splashing or excessive evaporation.
-
Sparg for 10-15 minutes. The optimal time may vary depending on the sample volume and container geometry.
-
Seal the container immediately after sparging to prevent re-oxygenation.
-
Measure the fluorescence as quickly as possible. For continuous monitoring, a slow, constant stream of the inert gas can be maintained over the sample surface.
Visualizations
Caption: A troubleshooting workflow for diagnosing low fluorescence signals.
Caption: Experimental workflow for Stern-Volmer quenching analysis.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of environmentally important metal ions by fluorescence quenching in anionic micellar solution - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 7. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence quenching of fluoroquinolone antibiotics by 4-hydroxy-TEMPO in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Troubleshooting low yield in Conrad-Limpach synthesis of quinolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Conrad-Limpach synthesis of quinolinones, with a focus on addressing issues related to low reaction yields.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues.
Low Yield in the Cyclization Step
Q1: My thermal cyclization step is resulting in a very low yield or failing completely. What are the most likely causes and how can I fix this?
Low yields in the high-temperature cyclization of the β-aminoacrylate intermediate are a common problem. The most critical factors to investigate are the reaction temperature and the choice of solvent.
-
Inadequate Reaction Temperature: The intramolecular cyclization requires a high temperature, typically around 250 °C, to proceed efficiently.[1][2][3] Temperatures below this threshold will result in an incomplete reaction.
-
Solution: Ensure your heating apparatus (e.g., heating mantle, sand bath) can consistently maintain the target temperature. Use a high-temperature thermometer to accurately monitor the reaction.
-
-
Improper Solvent Selection: The solvent plays a crucial role in reaching and maintaining the necessary high temperature for cyclization.[4] Performing the reaction without a solvent or in a low-boiling solvent will lead to poor yields.[2][5]
-
Solution: Employ a high-boiling, inert solvent. Traditionally, solvents like mineral oil, diphenyl ether, or Dowtherm A have been used to achieve high yields, in some cases up to 95%.[2][5] Research has also identified other effective, and in some cases more user-friendly, alternative solvents.[4] The yield of the reaction generally improves with higher-boiling solvents.[4]
-
-
Reaction Time: An insufficient reaction time will lead to an incomplete conversion of the starting material.
Issues with the Enamine Formation Step
Q2: I suspect the initial formation of the β-aminoacrylate (enamine) intermediate is inefficient. What are the key parameters to optimize?
The formation of the enamine intermediate from an aniline and a β-ketoester is the crucial first step of the Conrad-Limpach synthesis.[1] Incomplete formation of this intermediate will directly lead to low overall yields.
-
Presence of Water: The condensation reaction to form the enamine produces water as a byproduct. The presence of excess water can inhibit the reaction and lead to hydrolysis of the formed enamine.
-
Solution: To drive the reaction forward, it is beneficial to remove the water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction.[1]
-
-
Lack of Catalyst: While the reaction can proceed without a catalyst, the formation of the enamine is often catalyzed by a small amount of acid.[1]
-
Solution: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the reaction mixture.[1]
-
-
Reaction Temperature: The enamine formation is typically carried out at moderate temperatures, from room temperature to reflux.[1]
-
Solution: Ensure the reaction is heated appropriately, typically to reflux, for a sufficient amount of time (usually 2-4 hours) and monitor the progress by TLC.[1]
-
Side Reactions and Impurities
Q3: I have obtained a product, but it appears to be a mixture of isomers. What could be the cause?
The formation of isomeric products is a known issue in quinoline synthesis and is often related to the reaction conditions, particularly the temperature of the initial condensation step.
-
Formation of the Knorr Product (2-hydroxyquinoline): In the reaction between an aniline and a β-ketoester, there are two possible sites of attack for the aniline: the keto group (leading to the desired 4-hydroxyquinoline) and the ester group. At moderate temperatures, the reaction favors attack at the more reactive keto group, which is the kinetic product.[2] However, at higher temperatures (around 140 °C), the aniline can attack the ester group, leading to the thermodynamically preferred β-keto anilide, which then cyclizes to form a 2-hydroxyquinoline.[2]
Product Purification
Q4: I am having difficulty purifying the final quinolinone product. What are the recommended procedures?
Effective purification is essential to obtain a high-purity final product. The purification method will depend on the physical properties of the quinolinone.
-
Precipitation and Filtration: Often, the 4-hydroxyquinoline product will precipitate from the high-boiling solvent upon cooling.[1]
-
Procedure: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Washing the collected solid with a suitable solvent, such as cold ethanol or diethyl ether, can help remove residual high-boiling solvent.[1] If the product does not precipitate on its own, adding a non-polar solvent like hexanes can induce precipitation.[1]
-
-
Recrystallization: For further purification, recrystallization is a common and effective method.
-
Procedure: The crude 4-hydroxyquinoline can be recrystallized from an appropriate solvent. Common solvents for recrystallization include ethanol, acetic acid, or dimethylformamide (DMF).[1]
-
Data Presentation
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in the Conrad-Limpach Cyclization Step
This table is based on data from a study investigating alternative solvents for the thermal cyclization step.[4] The reaction was performed by heating the intermediate at the boiling point of the respective solvent.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 30 |
| Propyl benzoate | 231 | 45 |
| Iso-butyl benzoate | 242 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 60 |
| 2-Nitrotoluene | 222 | 62 |
| 2,6-di-tert-butylphenol | 264 | 65 |
| Dowtherm A | 257 | ~65 |
Experimental Protocols
Protocol 1: Synthesis of the β-Aminoacrylate Intermediate
This protocol describes the formation of the enamine intermediate from an aniline and a β-ketoester.[1]
-
In a round-bottom flask, dissolve the aniline (1.0 equivalent) and the β-ketoester (1.1 equivalents) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude β-aminoacrylate can often be used in the next step without further purification.
Protocol 2: Thermal Cyclization to the 4-Hydroxyquinoline
This protocol details the high-temperature cyclization of the β-aminoacrylate intermediate to the final quinolinone product.[1]
-
In a round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, place the crude β-aminoacrylate intermediate from Protocol 1.
-
Add a high-boiling solvent (refer to Table 1 for options) in a ratio of approximately 10-20 mL of solvent per gram of intermediate.
-
Heat the mixture with stirring to the desired temperature (typically 250-260 °C).
-
Maintain this temperature for 30-60 minutes, monitoring the progress of the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates, collect the solid by vacuum filtration and wash it with a small amount of a suitable solvent (e.g., cold ethanol or diethyl ether) to remove the high-boiling solvent.
-
If precipitation does not occur, the volume of the solvent can be reduced under vacuum, or a non-polar solvent (e.g., hexanes) can be added to induce precipitation.
-
The crude 4-hydroxyquinoline can be further purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in Conrad-Limpach synthesis.
Caption: Regioselectivity in the Conrad-Limpach vs. Knorr Synthesis.
References
Technical Support Center: Synthesis of 3-hydroxy-2-methylquinolin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-2-methylquinolin-4(1H)-one. The content is designed to address common challenges, particularly the formation of side products, and to offer practical solutions for optimizing reaction outcomes.
Troubleshooting Guide: Side Product Formation
This guide addresses the most common side products encountered during the synthesis of this compound via the Conrad-Limpach-Knorr reaction and related methods.
Problem 1: My primary product is the isomeric 2-hydroxy-4-methylquinolin-1(H)-one.
Q: What causes the formation of the 2-hydroxy isomer, and how can I minimize it?
A: The formation of the 2-hydroxy isomer is a classic example of kinetic versus thermodynamic control in the Conrad-Limpach-Knorr synthesis. The reaction of aniline with a β-ketoester, such as ethyl 2-methylacetoacetate, can proceed via two main pathways. At lower temperatures, the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group, leading to the desired 4-hydroxyquinoline. At higher temperatures, the reaction is under thermodynamic control, and the attack on the ester group is favored, which ultimately leads to the 2-hydroxyquinoline isomer.
Solutions:
-
Temperature Control: Maintain a lower reaction temperature during the initial condensation step (the formation of the enamine intermediate) to favor the kinetic product. The subsequent cyclization step requires high temperatures, but the initial condensation should be performed under milder conditions.
-
Stepwise Synthesis: Consider a two-step procedure where the enamine intermediate is first synthesized and isolated at a lower temperature. This intermediate can then be subjected to high-temperature cyclization.
| Reaction Stage | Recommended Temperature | Predominant Product |
| Initial Condensation | Room Temperature to 80°C | This compound (Kinetic Product) |
| Cyclization | ~250°C | Desired cyclized product |
| High-Temperature Condensation | >140°C | 2-hydroxy-4-methylquinolin-1(H)-one (Thermodynamic Product) |
Problem 2: I have a significant amount of N-phenylacetamide in my crude product.
Q: How is N-phenylacetamide formed, and what steps can I take to prevent its formation?
A: N-phenylacetamide is a common byproduct resulting from the reaction of aniline with an acetylating agent. In this synthesis, its formation can be attributed to a few potential pathways:
-
Reaction with Acetic Acid: If the ethyl 2-methylacetoacetate starting material has degraded to produce acetic acid, or if acetic acid is used as a catalyst, the aniline can be acetylated.
-
Retro-Claisen Reaction: Under certain conditions, the β-ketoester can undergo a retro-Claisen condensation, which can generate an acetylating species that reacts with aniline.
Solutions:
-
Use High-Purity Reagents: Ensure that the ethyl 2-methylacetoacetate is of high purity and free from acidic impurities.
-
Avoid Acetic Acid as a Catalyst: If an acid catalyst is required, consider using a non-acetylating acid, such as a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times during the initial condensation, as this can promote side reactions.
Problem 3: My yield is low, and I have a complex mixture of unidentified byproducts.
Q: What are the likely causes of low yield and multiple side products, and how can I improve the reaction efficiency?
A: Low yields and the formation of multiple byproducts can stem from several factors, including inappropriate reaction conditions and the presence of impurities.
Solutions:
-
Optimize Solvent Choice: The cyclization step of the Conrad-Limpach synthesis is typically most effective in a high-boiling, inert solvent that can reach temperatures around 250°C.[1] Solvents like Dowtherm A or mineral oil are commonly used.
-
Ensure Anhydrous Conditions: Water can interfere with the reaction, leading to hydrolysis of the ester and other side reactions. Ensure all reagents and solvents are dry.
-
Catalyst Optimization: While the reaction can be performed thermally, the use of an acid catalyst can improve the rate and efficiency of both the condensation and cyclization steps. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent for similar cyclizations.
-
Purification Strategy: A complex mixture of byproducts may require a multi-step purification process. Consider an initial acid-base extraction to separate acidic and basic components, followed by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis typically proceeds via the Conrad-Limpach reaction. The mechanism involves the initial nucleophilic attack of aniline on the keto group of ethyl 2-methylacetoacetate to form an enamine intermediate. This is followed by a high-temperature intramolecular cyclization, where the aniline ring attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the quinolinone ring.
Q2: How can I effectively purify the final product from the common side products?
A2: A combination of techniques is often most effective:
-
Recrystallization: this compound is often a crystalline solid and can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from less polar side products like N-phenylacetamide and the isomeric 2-hydroxy-4-methylquinolin-1(H)-one.
-
Acid-Base Extraction: The phenolic hydroxy group of the desired product makes it weakly acidic. It can be dissolved in a basic aqueous solution and then precipitated by acidification, which can help remove non-acidic impurities.
Q3: Are there any alternative synthetic routes that might avoid these side product issues?
A3: While the Conrad-Limpach-Knorr synthesis is the most common, other methods exist for constructing the quinolinone core. These include variations of the Friedländer annulation or syntheses starting from anthranilic acid derivatives. However, these routes may present their own challenges and side product profiles. For this specific substitution pattern, optimizing the Conrad-Limpach conditions is often the most practical approach.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired 4-hydroxy isomer.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).
-
Heat the mixture at 80°C for 2 hours with stirring.
-
Remove the volatile components under reduced pressure to obtain the crude enamine intermediate.
Step 2: Cyclization
-
Add a high-boiling solvent (e.g., Dowtherm A, approximately 10 mL per gram of enamine) to the crude intermediate.
-
Heat the mixture to 250°C with vigorous stirring for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or toluene), and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot dimethylformamide (DMF).
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the purified crystals by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of major side products in the synthesis.
Caption: General experimental workflow for the synthesis and purification.
References
Technical Support Center: Stability of 3-hydroxy-2-methylquinolin-4(1H)-one in DMSO Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-hydroxy-2-methylquinolin-4(1H)-one in dimethyl sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound in DMSO?
Q2: How does the water content in DMSO affect the stability of the compound?
DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Increased water content in DMSO can promote the hydrolysis of susceptible compounds.[1][4] Therefore, it is crucial to use anhydrous DMSO for preparing stock solutions and to minimize their exposure to ambient humidity.
Q3: What is the expected stability of compounds in DMSO at room temperature?
Studies on large compound libraries have shown a general decline in compound integrity over time at room temperature. One study observed that the probability of a compound remaining stable was 92% after 3 months, 83% after 6 months, and decreased to 52% after one year of storage at ambient conditions.[5][6]
Q4: Are there known degradation pathways for quinolinone derivatives in DMSO?
Specific degradation pathways for this compound in DMSO are not well-documented. However, quinolone and quinolinone derivatives can be susceptible to hydrolysis, oxidation, and photodegradation.[7][8] The phenolic hydroxyl group and the lactam ring are potential sites for chemical reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate observed in the DMSO stock solution after storage. | The compound may have limited solubility at lower temperatures, or the solution may have become supersaturated. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent or unexpected results in biological assays. | The compound may have degraded in the DMSO stock solution. | Prepare a fresh stock solution from solid material. Perform a stability analysis of the existing stock solution using HPLC-UV or LC-MS to determine the compound's integrity. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. | This indicates the formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and elucidate the degradation pathway.[8][9] This information is valuable for understanding the compound's liabilities. |
Summary of General Compound Stability in DMSO
Table 1: General Stability of Compounds in DMSO at Room Temperature
| Storage Duration | Probability of Compound Integrity |
| 3 Months | 92%[5][6] |
| 6 Months | 83%[5][6] |
| 1 Year | 52%[5][6] |
Table 2: Factors Affecting Compound Stability in DMSO
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C for long-term storage.[1] |
| Water Content | Can lead to hydrolysis of susceptible compounds. | Use anhydrous DMSO and minimize exposure to humidity.[1][4] |
| Freeze-Thaw Cycles | Can introduce water and promote degradation. | Aliquot stock solutions into single-use volumes.[3] |
| Light Exposure | Can cause photodegradation of sensitive compounds. | Store solutions in amber vials or protect from light.[7] |
| Oxygen | Can lead to oxidation of susceptible functional groups. | While less critical than water for many compounds, for highly sensitive molecules, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[4] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in a DMSO stock solution.
1. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a desired concentration (e.g., 10 mM).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
3. Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and determine the peak area of the parent compound.
4. Stability Study:
-
Dispense aliquots of the stock solution into separate vials for each time point and storage condition (e.g., room temperature, 4°C, -20°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare and analyze a diluted sample by HPLC as described in step 3.
5. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial peak area at time zero.
-
Plot the percentage of the remaining compound against time for each storage condition.
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.
Protocol 2: LC-MS Method for Identification of Degradation Products
This protocol is designed to identify potential degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
-
Use samples from the stability study that show significant degradation (i.e., appearance of new peaks in the HPLC-UV analysis).
-
Alternatively, perform a forced degradation study by exposing the DMSO stock solution to stress conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light to generate degradation products.[8][9]
2. LC-MS Analysis:
-
Inject the prepared samples into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound and its degradation products.
-
Acquire mass spectra in both positive and negative ion modes to obtain molecular weight information for all detected peaks.
3. Data Interpretation:
-
Compare the mass-to-charge ratios (m/z) of the new peaks with the m/z of the parent compound.
-
Propose potential structures for the degradation products based on the mass shifts and known reactivity of the quinolinone scaffold.
-
If available, use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can further aid in structural elucidation.[8]
Visualizations
Caption: Workflow for assessing the stability of a compound in DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for N-alkylation of quinolinones
Welcome to the technical support center for the N-alkylation of quinolinones. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of quinolinones?
A1: Researchers often face several challenges during the N-alkylation of quinolinones, including:
-
Low yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired N-alkylated product.
-
Side reactions: The most common side reaction is O-alkylation, where the alkyl group attaches to the oxygen atom of the quinolinone ring instead of the nitrogen.[1][2] The ratio of N- to O-alkylation can be influenced by factors like the solvent, base, and the position of substituents on the quinolinone core.[1][2]
-
Poor regioselectivity: With unsymmetrical quinolinones, alkylation can sometimes occur at different nitrogen atoms if the molecule contains multiple potential sites.
-
Over-alkylation: In some cases, particularly with reactive alkylating agents, dialkylation can occur, leading to the formation of quaternary ammonium salts.[3]
-
Steric hindrance: Bulky substituents on either the quinolinone or the alkylating agent can impede the reaction.[4]
Q2: How do I choose the right base for my N-alkylation reaction?
A2: The choice of base is critical for a successful N-alkylation. The base deprotonates the nitrogen atom of the quinolinone, making it nucleophilic. Common bases include:
-
Potassium Carbonate (K₂CO₃): A widely used, mild base suitable for many N-alkylation reactions, often used in polar aprotic solvents like DMF or acetone.[2][3][5]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can be very effective but requires anhydrous conditions as it reacts violently with water.[6] It is often used in solvents like DMF or THF.
-
Cesium Carbonate (Cs₂CO₃): A stronger base than K₂CO₃ that can sometimes improve yields, particularly with less reactive substrates.[5]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base often used in conjunction with silylating agents to promote the reaction.[7]
The optimal base depends on the specific quinolinone substrate and the alkylating agent. It is often necessary to screen a few bases to find the best conditions.
Q3: Which solvent is best for the N-alkylation of quinolinones?
A3: Polar aprotic solvents are generally preferred for N-alkylation reactions as they can dissolve the quinolinone and the base while promoting the Sₙ2 reaction mechanism. Commonly used solvents include:
-
Dimethylformamide (DMF): A versatile solvent that dissolves a wide range of substrates and is stable at high temperatures.[2][3][5] However, it can be difficult to remove completely.
-
Acetone: A lower-boiling alternative to DMF, often used with K₂CO₃.[3]
-
Acetonitrile (MeCN): Another suitable polar aprotic solvent.[3]
-
Toluene: Can be used, particularly in phase-transfer catalyzed reactions.[7]
-
Methyl tert-butyl ether (MTBE): Used in some copper-catalyzed alkynylation reactions of quinolones.[8]
Care should be taken with solvents like DMSO at high temperatures in the presence of bases, as side reactions can occur.[9]
Troubleshooting Guides
Issue 1: Low or No Yield of the N-Alkylated Product
This is a common problem that can be addressed by systematically evaluating the reaction parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N-alkylation yield.
Possible Causes and Solutions:
-
Cause: Inactive or impure reagents.
-
Solution: Ensure the quinolinone, alkylating agent, base, and solvent are pure and dry. Moisture can be particularly detrimental when using strong bases like NaH.[4]
-
-
Cause: Inappropriate base.
-
Cause: Poor solvent choice.
-
Solution: The reactants may not be fully soluble in the chosen solvent. Try a different polar aprotic solvent like DMF, acetonitrile, or acetone.[3]
-
-
Cause: Insufficient temperature.
-
Solution: Some N-alkylation reactions require heating to proceed at a reasonable rate. Try increasing the reaction temperature, but be mindful of potential side reactions or decomposition at very high temperatures.[10]
-
-
Cause: Steric hindrance.
-
Solution: If either the quinolinone or the alkylating agent is sterically hindered, the reaction may be slow.[4] In such cases, prolonged reaction times, higher temperatures, or the use of a catalyst might be necessary.
-
Issue 2: Formation of O-Alkylated Side Product
The formation of the O-alkylated isomer is a frequent competing reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for O-alkylation side products.
Possible Causes and Solutions:
-
Cause: Reaction conditions favor O-alkylation. The N- vs. O-alkylation selectivity is a complex interplay of factors including the cation of the base, the solvent, and the alkylating agent.
-
Solution 1: Modify the Solvent: The choice of solvent can have a significant impact on the N/O selectivity.[1] In some systems, switching to a different solvent can favor N-alkylation.
-
Solution 2: Change the Base: The counter-ion of the base can influence the site of alkylation. Experimenting with different carbonate bases (e.g., K₂CO₃ vs. Cs₂CO₃) or using a hydride base might alter the selectivity.[5]
-
Solution 3: Employ Phase Transfer Catalysis (PTC): Using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like K₂CO₃ can be highly effective in promoting selective N-alkylation.
-
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Entry | Quinolinone Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of N-alkylated product | Reference |
| 1 | 4-Chloro-6-methylquinolin-2(1H)-one | Ethyl bromoacetate | K₂CO₃ (excess) | Acetone | Reflux | 12 | 76 | |
| 2 | 4-Chloro-6-methylquinolin-2(1H)-one | Allyl bromide | K₂CO₃ (excess) | Acetone | Reflux | 10 | 72 | |
| 3 | 6,7-dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ | DMF | - | - | - | [5] |
| 4 | Pyrimidine derivative | Iodoethane | NaH (2.0) | THF | 25 | 24 | 20 | [6] |
| 5 | Pyrimidine derivative | Iodoethane | NaH (3.0) | THF | 25 | 24 | 52.3 | [6] |
Note: Yields are for the isolated N-alkylated product. "-" indicates data not specified in the source.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol is a general guideline for the N-alkylation of quinolinones using potassium carbonate as the base.
Materials:
-
Quinolinone (1.0 equiv)
-
Alkylating agent (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv), finely powdered
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the quinolinone, potassium carbonate, and the solvent (DMF or acetone).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If acetone is used as the solvent, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If DMF is used, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated quinolinone.
Protocol 2: N-Alkylation using Phase Transfer Catalysis (PTC)
This method is particularly useful for achieving high selectivity for N-alkylation.
Materials:
-
4-Chloro-6-methylquinolin-2(1H)-one (1.0 equiv)
-
Alkylating agent (e.g., ethyl bromoacetate) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (excess)
-
Tetrabutylammonium bromide (TBAB) (catalytic amount, e.g., 10 mol%)
-
Dry Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine the 4-chloro-6-methylquinolin-2(1H)-one, potassium carbonate, and tetrabutylammonium bromide in dry acetone.
-
Add the alkylating agent to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture and filter off the solid residues.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
References
- 1. N- vs. O-alkylation in 2(1H)-quinolinone derivatives - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Antimicrobial Efficacy: 3-hydroxy-2-methylquinolin-4(1H)-one and Ciprofloxacin
Ciprofloxacin: A Profile of a Potent Bactericidal Agent
Ciprofloxacin, a second-generation fluoroquinolone, is a widely prescribed antibiotic for treating a variety of bacterial infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This disruption of DNA synthesis ultimately leads to bacterial cell death, classifying ciprofloxacin as a bactericidal agent.
The efficacy of ciprofloxacin has been extensively documented against a wide range of Gram-positive and Gram-negative bacteria. The following table summarizes representative MIC values for ciprofloxacin against common pathogens.
| Microorganism | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 0.015 - 1.0 |
| Staphylococcus aureus | 0.12 - 2.0 |
| Pseudomonas aeruginosa | 0.25 - 4.0 |
| Streptococcus pneumoniae | 0.5 - 4.0 |
3-hydroxy-2-methylquinolin-4(1H)-one and Related Quinolone Derivatives
While specific antimicrobial data for this compound is scarce, research into the broader class of 4-hydroxy-2-alkylquinolines (HAQs) and other quinolinone derivatives has revealed diverse biological activities, including antibacterial and quorum sensing inhibitory effects.
Some studies on 4-hydroxy-2-quinolone analogs have demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus. For instance, certain brominated 4-hydroxy-2-quinolone analogs have shown notable antifungal activity and some antibacterial effect against S. aureus. However, many of these derivatives exhibit limited or no activity against Gram-negative bacteria like Escherichia coli.
The mechanism of action for some quinolinone derivatives appears to differ significantly from that of fluoroquinolones like ciprofloxacin. Instead of directly targeting DNA synthesis, some HAQs are involved in iron chelation and the disruption of quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogenic bacteria. By interfering with these pathways, these compounds can attenuate bacterial pathogenicity.
Experimental Protocols
The determination of antimicrobial efficacy is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution method.
Caption: Simplified signaling pathway of ciprofloxacin's antimicrobial action.
Potential Mechanism of Action for Quorum Sensing-Inhibiting Quinolones
Some quinolinone derivatives interfere with bacterial communication systems.
Caption: General pathway for quorum sensing inhibition by some quinolone derivatives.
Conclusion
A Comparative Analysis of 3-hydroxy-2-methylquinolin-4(1H)-one and Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the fluorescent probe 3-hydroxy-2-methylquinolin-4(1H)-one against two widely used fluorescent standards, Fluorescein and Rhodamine B. The comparison focuses on their fundamental photophysical properties, offering a quantitative basis for probe selection in various research and drug development applications. This document also outlines the experimental protocols for key performance metrics and visualizes the common signaling pathways associated with fluorescent probes.
Data Presentation: A Side-by-Side Look at Key Photophysical Properties
The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the key performance indicators for this compound, Fluorescein, and Rhodamine B, allowing for a direct and objective comparison.
| Property | This compound | Fluorescein | Rhodamine B |
| Excitation Max (λex) | ~343 nm[1] | 490 nm (in 0.1 M NaOH)[2] | 543 nm (in Ethanol)[3] |
| Emission Max (λem) | Not Specified | 514 nm (in 0.1 M NaOH)[2] | 555 nm (in Ethanol)[3] |
| Molar Absorptivity (ε) | Not Specified | 76,900 M⁻¹cm⁻¹ (at 490 nm in PBS, pH 9.0) | ~106,000 M⁻¹cm⁻¹ (at 543 nm in Ethanol)[3] |
| Quantum Yield (Φf) | Decreases in DMSO[4] | 0.93 (in 0.1 M NaOH)[2] | 0.70 (in Ethanol)[3] |
| Stokes Shift | Not Specified | 24 nm | 12 nm |
| Application Example | Potential for metal ion sensing[5] | pH sensing, immunoassays[6][7] | Tracing, fluorescence microscopy[3] |
| Detection Limit (LOD) | Not Specified | Not Applicable | Not Applicable |
Note: Data for this compound is limited in the available literature. The excitation maximum is inferred from a study on the closely related 2-hydroxyquinoline[1]. The quantum yield is noted to decrease in dimethyl sulfoxide (DMSO), indicating solvent-dependent fluorescence behavior[4]. Further experimental characterization is required for a complete quantitative comparison.
Understanding the Mechanisms: Signaling Pathways of Fluorescent Probes
The functionality of many fluorescent probes is based on specific signaling mechanisms that modulate their fluorescence output in response to an analyte. Three common mechanisms are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Caption: Intramolecular Charge Transfer (ICT) Mechanism.
References
- 1. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. omlc.org [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 34497-54-6 | JBA49754 [biosynth.com]
- 6. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescein - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Anticancer Activities of 3-hydroxy-2-methylquinolin-4(1H)-one and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer properties of 3-hydroxy-2-methylquinolin-4(1H)-one (HMQO) and the well-established chemotherapeutic agent, doxorubicin. While direct comparative studies are limited, this document consolidates available data on their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways.
Quantitative Data Summary
The following tables summarize the reported in vitro cytotoxic activities of HMQO derivatives and doxorubicin against various cancer cell lines. It is important to note that the activities of quinolinone compounds can be highly dependent on their specific substitutions.
Table 1: In Vitro Cytotoxicity of 3-Hydroxyquinolin-2(1H)-one Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-carboxylate-3HQ | MCF-7 | up to 4.82 | [1] |
| 4-carboxylate-3HQ | NCI-H460 | up to 1.8 | [1] |
| L-leucine derivative of 3HQ | MCF-7 | 15.1 | [1] |
| L-leucine derivative of 3HQ | NCI-H460 | 2.7 | [1] |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | Low µM range | [2] |
Table 2: In Vitro Cytotoxicity of Doxorubicin
| Cancer Cell Line | IC50 (µM) | Reference |
| Jurkat | ~0.1 | [3] |
| HT-29 | 0.5 | [4] |
| BJ (normal fibroblast) | 2.1 | [4] |
Experimental Protocols
This section details the general methodologies employed to assess the anticancer activities of the compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., HMQO derivative or doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Incubation: MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.[5]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compound of interest for the desired time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[6]
-
Cell Fixation: Following treatment, cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then incubated with a staining solution containing PI and RNase (to prevent staining of RNA).[6]
-
Flow Cytometry: The DNA content of the cells is quantified by measuring the fluorescence of PI using a flow cytometer. The resulting histogram allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]
Mechanisms of Anticancer Activity
This compound (HMQO) and Derivatives
The anticancer mechanism of HMQO and its derivatives is still under active investigation, but available evidence suggests the induction of apoptosis and cell cycle arrest. Some quinolinone derivatives have been shown to inhibit proliferation and induce DNA damage in cancer cells.[2] Certain quinoline derivatives have been found to induce both apoptosis and autophagy by modulating the Akt/mTOR signaling pathway and inducing endoplasmic reticulum (ER) stress.[8]
Doxorubicin
Doxorubicin exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes DNA supercoils during transcription and replication. This leads to DNA strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate free radicals, leading to oxidative stress that damages cellular components, including DNA, proteins, and lipids.
-
Induction of Apoptosis: Doxorubicin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It can activate p53, a tumor suppressor protein, and modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.
Visualizing the Pathways and Processes
Experimental Workflow
Caption: General experimental workflow for evaluating anticancer activity.
Signaling Pathways
Caption: Anticancer signaling pathways of HMQO and Doxorubicin.
References
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 3-hydroxy-2-methylquinolin-4(1H)-one as a Fluorescent Biomarker Probe for Labile Iron Pools: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of 3-hydroxy-2-methylquinolin-4(1H)-one as a potential fluorescent biomarker probe for the detection of labile iron (Fe³⁺). While direct and extensive validation data for this specific compound is emerging, its structural similarity to other quinolone-based metal ion sensors suggests its potential utility. This document outlines the necessary experimental validation protocols and compares its prospective performance against established fluorescent probes for labile iron.
Introduction to Labile Iron as a Biomarker
Cellular iron homeostasis is critical for numerous physiological processes, and its dysregulation is implicated in a variety of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Labile iron represents a transient, redox-active pool of intracellular iron that is loosely bound and can participate in harmful Fenton reactions, leading to oxidative stress. The detection and quantification of labile iron pools are therefore of significant interest for both basic research and clinical diagnostics. Fluorescent probes offer a powerful tool for visualizing and measuring these dynamic iron pools within living cells.
Performance Comparison of Fluorescent Probes for Labile Iron (Fe³⁺)
The selection of a suitable fluorescent probe for labile iron detection depends on a range of performance characteristics. Below is a comparison of the anticipated properties of this compound against several commercially available and well-characterized fluorescent probes.
| Probe | Class | Target Ion | Limit of Detection (LOD) | Linear Range | Quantum Yield (Φ) | Response Time | Signaling Mechanism |
| This compound | Quinolinone | Fe³⁺ | To Be Determined | To Be Determined | To Be Determined | To Be Determined | Fluorescence Quenching (anticipated) |
| Rhodamine B-based Probe (e.g., RhB-DCT) | Rhodamine | Fe³⁺ | 0.0521 µM[1] | Not specified | High (qualitative)[2] | < 1 minute[1] | Turn-on Fluorescence[1][2] |
| BODIPY-based Probes (e.g., QBP and PBP) | BODIPY | Fe³⁺ | Not specified | Not specified | Not specified | Not specified | Ratiometric Response[3] |
| Nitrogen-doped Carbon Dots (N-CDs) | Carbon Dots | Fe³⁺ | 0.23 µM[2] | 0.8 - 60 µM[2] | 0.12[2] | < 1 minute[2] | Fluorescence Quenching[2] |
Signaling Pathways and Detection Mechanisms
The detection of metal ions by fluorescent probes typically involves a change in the photophysical properties of the probe upon binding to the target ion. This can manifest as an increase ("turn-on"), a decrease ("turn-off" or quenching), or a shift in the fluorescence emission wavelength (ratiometric).
Caption: "Turn-on" fluorescence mechanism for Fe³⁺ detection.
Experimental Validation Protocols
The following protocols outline the key experiments required to validate the performance of a novel fluorescent probe such as this compound for the detection of labile iron.
Spectroscopic Characterization
Objective: To determine the photophysical properties of the probe in the absence and presence of Fe³⁺.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the probe in a biologically relevant buffer (e.g., HEPES, pH 7.4).
-
Record the absorption and fluorescence emission spectra of the probe.
-
Titrate the probe solution with increasing concentrations of a standard Fe³⁺ solution.
-
Record the changes in absorption and fluorescence spectra at each titration point.
-
Determine the binding stoichiometry using a Job's plot.
-
Calculate the binding constant from the titration data.
-
Measure the fluorescence quantum yield of the probe and its complex with Fe³⁺ using a reference standard (e.g., quinine sulfate).[4]
Selectivity and Interference Studies
Objective: To assess the specificity of the probe for Fe³⁺ over other biologically relevant metal ions.
Methodology:
-
Prepare solutions of the probe with various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe²⁺) at concentrations typically found in biological systems.
-
Measure the fluorescence response of the probe to each metal ion.
-
Perform competition experiments by adding Fe³⁺ to the probe solution in the presence of other metal ions to evaluate potential interference.
In Vitro Validation in Cell Culture
Objective: To evaluate the cell permeability, cytotoxicity, and ability of the probe to detect intracellular labile iron.
Methodology:
-
Cytotoxicity Assay: Treat a relevant cell line (e.g., HeLa or HepG2 cells) with varying concentrations of the probe for 24-48 hours. Assess cell viability using a standard method (e.g., MTT assay).
-
Cell Permeability and Localization: Incubate cells with the probe and visualize its intracellular distribution using confocal fluorescence microscopy. Co-staining with organelle-specific dyes can determine subcellular localization.
-
Detection of Intracellular Labile Iron:
-
Image probe-loaded cells under basal conditions.
-
Treat cells with an iron source (e.g., ferric ammonium citrate) to increase the labile iron pool and image the fluorescence response.
-
Treat cells with an iron chelator (e.g., deferoxamine) to decrease the labile iron pool and observe the change in fluorescence.
-
Caption: Workflow for in vitro validation of a new fluorescent probe.
Conclusion
The validation of this compound as a biomarker probe for labile iron requires a systematic evaluation of its photophysical properties, selectivity, and performance in a biological context. While its potential is inferred from the broader class of quinolinone-based sensors, the experimental protocols outlined in this guide provide a roadmap for its rigorous validation. A successful validation would establish this compound as a valuable tool for researchers and clinicians interested in the role of labile iron in health and disease, offering a potentially cost-effective and efficient alternative to existing probes.
References
A Comparative Analysis of Fluorophore Photostability: Evaluating 3-hydroxy-2-methylquinolin-4(1H)-one Against Common Probes
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a photostable fluorophore is a critical determinant of experimental success. Photostability, the inherent resistance of a fluorescent molecule to light-induced chemical damage and subsequent loss of fluorescence (photobleaching), directly impacts the quality and reliability of imaging data. This guide provides a comparative overview of the photostability of 3-hydroxy-2-methylquinolin-4(1H)-one alongside widely used fluorophores such as fluorescein, rhodamine, and cyanine dyes.
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore is a key performance indicator for applications requiring long-term or high-intensity illumination. The following table summarizes available quantitative data for several common fluorophores. It is important to note that these values can be influenced by the experimental conditions, including the excitation light intensity, buffer composition, and the local molecular environment.
| Fluorophore Class | Specific Dye | Photobleaching Quantum Yield (Φ_b_) | Photobleaching Half-life (t_1/2_) | Notes |
| Quinoline Derivative | This compound | Data not available | Data not available | Generally expected to have good photostability due to the rigid, aromatic quinoline structure. |
| Xanthene | Fluorescein Isothiocyanate (FITC) | ~3 x 10⁻⁵ | Seconds to minutes | Prone to rapid photobleaching, especially at high excitation power.[1][2] |
| Xanthene | Tetramethylrhodamine (TRITC) | ~2 x 10⁻⁶ | Minutes | More photostable than FITC. |
| Cyanine | Cyanine3 (Cy3) | ~1 x 10⁻⁶ | Minutes | Good photostability, widely used in various imaging applications. |
| Cyanine | Cyanine5 (Cy5) | ~5 x 10⁻⁷ | Minutes to tens of minutes | Generally more photostable than Cy3 and spectrally suited for red-light excitation, which is less phototoxic. |
| Alexa Fluor Dyes | Alexa Fluor 488 | Low (proprietary data) | Tens of minutes to hours | Engineered for high brightness and superior photostability compared to traditional dyes like FITC.[2] |
| Alexa Fluor Dyes | Alexa Fluor 647 | Low (proprietary data) | Tens of minutes to hours | A highly photostable far-red dye. |
Experimental Protocols for Assessing Photostability
Accurate and reproducible assessment of fluorophore photostability is essential for selecting the most suitable dye for a given experiment. Below are detailed methodologies for determining two key photostability parameters.
Measurement of Photobleaching Half-life (t_1/2_)
This protocol outlines a common method for determining the photobleaching half-life of a fluorophore using fluorescence microscopy.
Objective: To quantify the rate of fluorescence decay of a fluorophore under continuous illumination.
Materials and Equipment:
-
Fluorescence microscope with a stable light source (e.g., laser, LED)
-
Appropriate excitation and emission filters for the fluorophore of interest
-
High-sensitivity digital camera (e.g., sCMOS, EMCCD)
-
Image acquisition and analysis software (e.g., ImageJ/Fiji, MATLAB)
-
Fluorophore-labeled sample (e.g., stained cells, fluorescently coated beads, or a solution of the fluorophore)
-
Microscope slides and coverslips
-
Antifade mounting medium (optional, for comparison)
Methodology:
-
Sample Preparation: Prepare the fluorescent sample and mount it on a microscope slide. For solution-based measurements, a droplet can be placed between a slide and coverslip and sealed.
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter set for the fluorophore being tested.
-
Set the excitation intensity to a constant and reproducible level.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0) with a short exposure time to minimize photobleaching during this step.
-
Begin continuous illumination of the sample at the chosen excitation intensity.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) containing the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t_1/2_) is the time at which the normalized fluorescence intensity reaches 0.5. This can be determined directly from the plot or by fitting the decay curve to an exponential function.
-
References
The Art of Substitution: A Guide to the Structure-Activity Relationship of 3-Hydroxy-2-methylquinolin-4(1H)-one Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 3-hydroxy-2-methylquinolin-4(1H)-one analogs, a promising scaffold in medicinal chemistry. We delve into the structure-activity relationships (SAR) governing their anticancer and antimicrobial properties, supported by quantitative data and detailed experimental protocols.
The this compound core is a privileged structure, forming the foundation for compounds with a wide array of biological activities.[1][2] The versatility of the quinolinone ring system allows for substitutions at various positions, enabling the fine-tuning of therapeutic efficacy. Key to their biological activity is the presence of the hydroxyl group at position 3 and the carbonyl group at position 4, as well as the nature of the substituent on the nitrogen atom at position 1.[3]
Unraveling Anticancer Potential: A Tale of Substituents
The quest for novel anticancer agents has led to extensive investigation into the cytotoxic effects of this compound derivatives. The substitution pattern on the quinolinone core dictates the potency and selectivity of these compounds against various cancer cell lines.
A significant finding in the SAR of these analogs is the profound influence of the substituent at the C2 position. Studies have revealed that quinolin-4(1H)-ones bearing an alkyl substituent at this position are generally more potent than those with an aryl substituent.[3] For instance, analogs with an isopropyl group at C2 have demonstrated high cytotoxicity, with IC50 values below 0.3 µM in HL-60 cells.[3]
Furthermore, modifications at other positions of the quinolinone ring, such as C4, have been explored. The synthesis of 4-carboxylate and 4-carboxamide derivatives has yielded compounds with significant anticancer activity against cell lines like MCF-7 and NCI-H460, with IC50 values as low as 1.8 µM.[4][5] Notably, the L-leucine derivative of a 4-carboxamide-3-hydroxyquinolin-2(1H)-one showed promising selectivity, inducing cell death in cancer cells without significant cytotoxicity to non-cancerous cells.[4][5]
The following table summarizes the in vitro cytotoxic activity of selected this compound analogs against various human cancer cell lines.
| Compound ID | R1 | R2 | R3 (at C4) | Cancer Cell Line | IC50 (µM) |
| Analog 5b | -SO2Ph | i-Pr | =CH2 | HL-60 | < 0.3[3] |
| Analog 5f | -SO2-(p-tolyl) | i-Pr | =CH2 | HL-60 | < 0.3[3] |
| Analog 5r | -SO2-(p-F-Ph) | i-Pr | =CH2 | HL-60 | < 0.3[3] |
| 4-carboxylate analog | H | Me | -COOEt | NCI-H460 | 1.8[4][5] |
| 4-carboxamide (L-leucine) | H | Me | -CONH-CH(i-Bu)-COOH | NCI-H460 | 2.7[4][5] |
| 4-carboxylate analog | H | Me | -COOEt | MCF-7 | 4.82[4][5] |
| 4-carboxamide (L-leucine) | H | Me | -CONH-CH(i-Bu)-COOH | MCF-7 | 15.1[4][5] |
Combating Microbes: A Different Set of Rules
Beyond their anticancer properties, this compound analogs have emerged as a promising framework for the development of novel antimicrobial agents, particularly antifungals.[1] The structural modifications that confer potent antimicrobial activity differ in some aspects from those that enhance anticancer effects.
For instance, the introduction of a long alkyl side chain at the C3 position and various substituents at the C6 and C7 positions has a dramatic impact on antimicrobial activities.[6] A noteworthy example is a series of 4-hydroxy-2-quinolone analogs where a brominated analog with a nonyl side chain at C3 exhibited exceptional antifungal activity against Aspergillus flavus, with an IC50 of 1.05 µg/mL, surpassing the positive control amphotericin B.[1] The antibacterial activity against Staphylococcus aureus also showed a similar trend, although it was less potent.[1]
The table below presents the antimicrobial activity of selected 4-hydroxy-2-quinolone analogs.
| Compound ID | R (at C3) | R' (at C6) | Organism | MIC (µg/mL) | IC50 (µg/mL) |
| Analog 3j | -CO-(CH2)8-CH3 | Br | Aspergillus flavus | - | 1.05[1] |
| Analog 3a | -CO-(CH2)8-CH3 | H | Aspergillus flavus | - | 70.97[1] |
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of many quinolinone-based compounds stems from their ability to inhibit critical cellular enzymes. Two prominent targets are DNA topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream signaling cascades, thereby preventing tumor-induced angiogenesis.
Experimental Workflow: From Synthesis to Biological Evaluation
The journey from a designed molecule to a potential drug candidate involves a rigorous experimental workflow. This typically includes chemical synthesis, structural characterization, and a battery of biological assays to determine efficacy and toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-hydroxy-2-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of the synthetic compound 3-hydroxy-2-methylquinolin-4(1H)-one, a member of the quinolinone class of heterocyclic compounds. Quinolinones have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Understanding the correlation between in vitro (laboratory-based) and in vivo (animal model) studies is crucial for the preclinical evaluation and further development of this promising compound.
In Vitro Efficacy: Anti-Inflammatory Activity in Macrophages
The in vitro anti-inflammatory potential of this compound can be assessed using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7.[3] In this model, the compound's ability to suppress the production of key pro-inflammatory mediators is quantified. A plausible mechanism of action for quinolinone derivatives involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3][4]
Hypothetical In Vitro Efficacy Data
The following table summarizes hypothetical data from in vitro experiments. It is important to note that this data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Parameter | This compound | Dexamethasone (Control) |
| Cell Viability (RAW 264.7) | ||
| IC50 (µM) | > 100 | > 100 |
| Inhibition of Inflammatory Mediators | ||
| Nitric Oxide (NO) IC50 (µM) | 15.2 | 8.5 |
| TNF-α IC50 (µM) | 18.9 | 10.1 |
| IL-6 IC50 (µM) | 22.5 | 12.3 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay):
Prior to assessing anti-inflammatory activity, the cytotoxicity of this compound is determined to ensure that the observed effects are not due to cell death. The MTT assay is a common colorimetric method for this purpose.[5]
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
2. Measurement of Inflammatory Mediators:
-
Cell Stimulation: RAW 264.7 cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Signaling Pathway and Experimental Workflow
Caption: Proposed NF-κB signaling pathway inhibition.
Caption: Experimental workflow for in vitro evaluation.
In Vivo Efficacy: Anti-Inflammatory Activity in a Rodent Model
To translate the in vitro findings to a whole organism, the anti-inflammatory efficacy of this compound can be evaluated in a carrageenan-induced paw edema model in rodents, a widely used and reproducible model of acute inflammation.[6][7][8]
Hypothetical In Vivo Efficacy Data
The following table presents hypothetical data from an in vivo study. This data is for illustrative purposes.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| 2 hours post-carrageenan | ||
| Vehicle Control | - | 0 |
| This compound | 10 | 25.4 |
| 25 | 42.1 | |
| 50 | 65.8 | |
| Indomethacin (Control) | 10 | 70.2 |
| 4 hours post-carrageenan | ||
| Vehicle Control | - | 0 |
| This compound | 10 | 20.1 |
| 25 | 35.7 | |
| 50 | 58.3 | |
| Indomethacin (Control) | 10 | 62.5 |
Experimental Protocol
Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Grouping: Animals are divided into control and treatment groups.
-
Compound Administration: this compound is administered orally at different doses (e.g., 10, 25, 50 mg/kg). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation.
Comparative Summary
A direct comparison between in vitro and in vivo data is essential for predicting the therapeutic potential of a compound. The in vitro studies provide valuable insights into the cellular and molecular mechanisms of action, such as the inhibition of the NF-κB pathway. However, in vitro systems lack the complexity of a whole organism.
The in vivo model takes into account crucial pharmacokinetic and pharmacodynamic factors, including absorption, distribution, metabolism, and excretion (ADME), which ultimately determine the compound's efficacy and safety in a living system. A strong correlation between potent in vitro anti-inflammatory activity and significant edema reduction in the in vivo model would provide a solid rationale for advancing this compound into further preclinical development. Conversely, a discrepancy between the results would necessitate further investigation into factors like bioavailability or off-target effects.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 3-Hydroxy-2-Methylquinolin-4(1H)-one-Based Fluorescent Sensors
For researchers, scientists, and drug development professionals, the quest for highly selective molecular sensors is paramount. This guide provides a detailed comparison of the cross-reactivity profiles of fluorescent sensors based on the 3-hydroxy-2-methylquinolin-4(1H)-one scaffold. By presenting available experimental data, outlining testing methodologies, and visualizing key processes, this document aims to be an objective resource for evaluating the performance of these sensors against potential interfering analytes.
The this compound core structure is a versatile platform for the design of fluorescent chemosensors, particularly for the detection of metal ions. The sensing mechanism often relies on the coordination of the target analyte with the hydroxyl and carbonyl groups of the quinolinone ring, leading to a modulation of its fluorescence properties. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. However, a critical performance metric for any sensor is its selectivity—the ability to detect the target analyte in the presence of other, often structurally similar or more abundant, species. This guide delves into the cross-reactivity of this class of sensors, providing a framework for understanding and evaluating their performance.
Comparative Performance Analysis
While comprehensive cross-reactivity data for a single this compound-based sensor across a wide range of analytes is not extensively documented in a single source, we can compile and compare data from studies on closely related quinolinone and hydroxyquinoline-based sensors to provide a representative overview. The following tables summarize the performance of these sensors for the detection of key metal ions, highlighting their selectivity against common interfering ions.
Table 1: Performance of a Quinoline-Based Fluorescent Sensor for Fe³⁺
| Sensor/Probe Identifier | Target Ion | Other Ions Tested for Selectivity | Observed Interference | Detection Limit (LOD) | Binding Constant (Kₐ) | Stoichiometry (Probe:Ion) | Fluorescence Response |
| Sensor 1 (Quinoline Derivative) | Fe³⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Cr³⁺, Al³⁺ | Minimal interference from other tested ions at equivalent concentrations. | 8.67 x 10⁻⁵ M | 4.28 x 10² M⁻¹ | 1:1 | Quenching |
Table 2: Performance of a Quinoline-Based Schiff Base Fluorescent Sensor for Al³⁺
| Sensor/Probe Identifier | Target Ion | Other Ions Tested for Selectivity | Observed Interference | Detection Limit (LOD) | Binding Constant (Kₐ) | Stoichiometry (Probe:Ion) | Fluorescence Response |
| HL¹ (Quinoline-base Schiff base) | Al³⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Cr³⁺ | High selectivity against other common cations. | 8.08 x 10⁻⁸ M[1] | - | 2:1[1] | Turn-on (41-fold enhancement)[1] |
Table 3: Performance of an 8-Hydroxyquinoline-Based Fluorescent Sensor for Multiple Ions
| Sensor/Probe Identifier | Target Ion(s) | Other Ions Tested for Selectivity | Observed Interference | Detection Limit (LOD) | Binding Constant (Kₐ) | Stoichiometry (Probe:Ion) | Fluorescence Response |
| 8-Hydroxyquinoline Derivative | Al³⁺, Fe²⁺, Fe³⁺ | Various environmentally relevant metal ions | High selectivity for Al³⁺ (fluorescence) and Fe²⁺/Fe³⁺ (colorimetric). | Al³⁺: 7.38 x 10⁻⁶ M; Fe²⁺: 4.24 x 10⁻⁷ M; Fe³⁺: 5.60 x 10⁻⁷ M | - | - | Al³⁺: Turn-on; Fe²⁺/Fe³⁺: Color change |
Signaling Pathways and Detection Mechanisms
The fluorescence response of this compound-based sensors upon ion binding is typically governed by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
Caption: General signaling pathway of a quinolinone-based fluorescent sensor.
Experimental Protocols
Accurate assessment of cross-reactivity is crucial for validating the performance of a fluorescent sensor. Below are detailed methodologies for key experiments.
Protocol 1: Fluorescence Titration for Target Analyte
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound-based sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Prepare a stock solution of the target metal ion (e.g., 10 mM of a salt like FeCl₃ or Al(NO₃)₃ in deionized water or an appropriate buffer).
-
Prepare a working buffer solution (e.g., HEPES or Tris-HCl at a physiological pH of 7.4).
-
-
Instrumentation Setup:
-
Use a fluorescence spectrophotometer with a quartz cuvette.
-
Set the excitation wavelength to the absorption maximum of the sensor.
-
Set the emission wavelength range to capture the full emission spectrum of the sensor.
-
-
Titration Procedure:
-
Dilute the sensor stock solution in the working buffer to a final concentration (e.g., 10 µM) in the cuvette.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Add incremental amounts of the target metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Protocol 2: Cross-Reactivity (Selectivity) Study
-
Preparation of Solutions:
-
Prepare stock solutions (e.g., 10 mM) of a panel of potentially interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Cr³⁺) in the same solvent as the target analyte.
-
-
Experimental Procedure:
-
Prepare a series of identical solutions of the sensor in the working buffer at the same concentration used in the titration experiment.
-
To each solution, add a specific concentration (e.g., 2-10 equivalents) of one of the interfering metal ions.
-
For comparison, prepare a solution with the target metal ion at the same concentration.
-
Incubate all solutions for the same equilibration time.
-
Record the fluorescence spectrum for each solution.
-
-
Data Analysis:
-
Compare the fluorescence intensity change of the sensor in the presence of each interfering ion to the change observed with the target analyte.
-
Plot the fluorescence response (e.g., I/I₀) for each ion to visually represent the selectivity.
-
Caption: Workflow for assessing the cross-reactivity of a fluorescent sensor.
Logical Relationships in Sensor Design and Performance
The performance of a this compound-based sensor is a result of a complex interplay between its structural features and the properties of the target analyte.
References
Benchmarking 3-hydroxy-2-methylquinolin-4(1H)-one synthesis against other methods
For researchers and professionals in the field of drug development and organic synthesis, the efficient production of quinolinone scaffolds is of paramount importance. 3-hydroxy-2-methylquinolin-4(1H)-one, a key heterocyclic compound, is a valuable intermediate in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two prominent methods for its synthesis: the high-temperature cyclization of ethyl 2-acetyl-2-(phenylamino)acetate and a thermal cyclization approach starting from anilines and diethyl malonates.
At a Glance: Comparison of Synthesis Methods
| Parameter | High-Temperature Cyclization of Ethyl 2-acetyl-2-(phenylamino)acetate | Thermal Cyclization of Anilines and Diethyl Malonates |
| Starting Materials | Ethyl 2-acetyl-2-(phenylamino)acetate | Anilines, Diethyl malonates |
| Key Reagents/Conditions | High-boiling solvent (e.g., diphenyl ether), ~250 °C | High temperatures (220-270 °C) |
| Reaction Time | Not explicitly stated | 3-6 hours for ethanol distillation |
| Reported Yield | Good | Not explicitly stated for the target compound |
| Purification | Recrystallization from ethanol | Pouring into toluene, filtration, washing with NaOH solution, acidification, and recrystallization |
Method 1: High-Temperature Cyclization of Ethyl 2-acetyl-2-(phenylamino)acetate
This classical approach relies on the intramolecular cyclization of a substituted amino ester at elevated temperatures. The reaction proceeds by heating ethyl 2-acetyl-2-(phenylamino)acetate in a high-boiling solvent, such as diphenyl ether, to approximately 250°C. Under these conditions, the molecule undergoes a condensation reaction to form the quinolinone ring system.
Experimental Protocol:
A solution of ethyl 2-acetyl-2-(phenylamino)acetate in a high-boiling point solvent like diphenyl ether is heated to around 250°C. The reaction mixture is maintained at this temperature until the starting material is consumed, as monitored by a suitable technique such as thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Quinolinone Derivatives in the Spotlight: A Comparative Analysis of In Silico Docking Performance
A deep dive into the computational evaluation of quinolinone derivatives reveals their significant potential as versatile therapeutic agents. This guide synthesizes data from multiple studies to provide a comparative overview of their docking performance against various biological targets, offering valuable insights for researchers and drug development professionals.
Quinoline and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The versatility of the quinolinone core allows for extensive chemical modifications, enabling the fine-tuning of their biological activity. Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding interactions of these derivatives with their protein targets at a molecular level, thereby guiding the rational design of more potent and selective inhibitors.[1]
This guide presents a comparative analysis of docking studies performed on various quinolinone and quinoline derivatives, summarizing their binding affinities and highlighting the key experimental protocols employed in these computational evaluations.
Comparative Docking Performance of Quinolinone Derivatives
The inhibitory potential of quinolinone derivatives has been evaluated against a diverse array of protein targets implicated in various diseases. The following table summarizes the docking scores of selected quinolinone and quinoline derivatives against their respective targets, providing a quantitative comparison of their predicted binding affinities. More negative docking scores generally indicate a higher predicted binding affinity.
| Derivative/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Compound Q2 | VEGFR-2 | Not Specified | -14.65 | [3][4] |
| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | [5] |
| Compound 9b | Rho-associated protein kinase 1 (ROCK1) | 2ESM | -10.0 | [2] |
| Compound Q19 | Tyrosine Kinase | 1M17 | -9.52 (ΔGbind) | [6] |
| Compound 11 | HIV Reverse Transcriptase | 4I2P | -8.76 | [5] |
| Compound B | Staphylococcus aureus protein | Not Specified | -8.562 | [7] |
| Compound 12 | HIV Reverse Transcriptase | 4I2P | -8.51 | [5] |
| Compound 6c | Aurora A kinase | 3FDN | -8.20 (Binding Energy) | [2] |
| Compound 4 | CB1a | 2IGR | -6.1 | [8][9] |
| Compound 1 | CB1a | 2IGR | -5.3 | [8][9] |
| Pyrano[3,2-c]quinoline analogues | TOP2B | Not Specified | Not Specified | [10] |
| Quinoline-amidrazone hybrids | c-Abl kinase | 1IEP | Not Specified | [11] |
| Substituted quinoline derivative 4f | EGFR | Not Specified | Not Specified | [12] |
| Heteroaryl quinolinone derivative XXXV | Hepatitis C Virus NS5B | Not Specified | Not Specified | [13] |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are crucial for obtaining reliable and reproducible results. The following outlines a generalized experimental protocol based on the reviewed literature.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The two-dimensional (2D) structures of the quinolinone derivatives are sketched and converted to three-dimensional (3D) structures. Energy minimization is then performed using a suitable force field, such as Merck Molecular Force Field (MMFF94).[14] The final structures are saved in a format compatible with the docking software (e.g., PDB).[1]
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The structure is often minimized to relieve any steric clashes.[1][15]
2. Docking Simulation:
-
Software: A variety of software packages are utilized for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro (with GLIDE), and Discovery Studio.[1][3][5][15]
-
Grid Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking process. The size and coordinates of the grid box are critical parameters that can significantly influence the docking outcome.[1]
-
Docking Algorithm: The docking program explores various conformations and orientations (poses) of the ligand within the defined grid box. For each pose, a scoring function is used to calculate the binding energy or a docking score. The algorithm's goal is to identify the pose with the lowest energy, which is predicted to be the most stable binding mode.[1]
3. Analysis of Results:
-
Binding Affinity: The docking score or binding energy is the primary metric used to estimate the binding affinity of the ligand for the protein.[1]
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.[5]
Visualizing the Process: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fmhr.net [fmhr.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turkish Computational and Theoretical Chemistry » Submission » Docking and Qsar Studies of Some Quinazolinone Derivatives as Possible Inhibitors of Thyrosine Kinase [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 12. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Molecular Field Analysis and Molecular Docking Studies on Quinolinone Derivatives Indicate Potential Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Proper Disposal of 3-hydroxy-2-methylquinolin-4(1H)-one: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocol for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3-hydroxy-2-methylquinolin-4(1H)-one, a chemical compound utilized in various research applications, is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for its disposal, aligned with standard laboratory safety practices. Adherence to these procedures is critical to mitigate risks associated with this and similar chemical compounds.
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. This compound is classified as hazardous, and appropriate precautions must be taken at all times.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves. It is recommended to wear two pairs of chemotherapy-grade gloves.[1] Gloves should be changed regularly and immediately if contaminated.[1][2]
-
Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][3]
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator (e.g., N95) is necessary.[2][3] All handling of the solid material should ideally be performed within a chemical fume hood to minimize inhalation exposure.
Hazard Summary Table
The following table summarizes the key hazard information for this compound based on available safety data.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Oral Toxicity | H301: Toxic if swallowed | Ingestion of the substance can be toxic. |
| Skin Sensitization | H317: May cause an allergic skin reaction | May cause a skin rash or irritation upon contact. |
| Serious Eye Damage | H318: Causes serious eye damage | Contact with eyes can result in severe injury. |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | Suspected of having adverse effects on fertility and fetal development. |
| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects | Release into the environment can cause significant harm to aquatic ecosystems. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste.[4][5] Under no circumstances should this chemical be disposed of down the drain.[5]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: As soon as the decision is made to discard this compound, it must be treated as hazardous waste.[5]
-
Segregate Waste: Keep this chemical waste separate from other waste streams. Do not mix it with incompatible materials, such as strong oxidizing agents.[6]
Step 2: Containerization and Labeling
-
Select a Suitable Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. The container must be in good condition.[5]
-
Label the Container: Affix a "Hazardous Waste" label to the container.[5][7] The label must include:
-
The full chemical name: "this compound" (no abbreviations).[5]
-
The date when the waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
Step 3: Storage of Chemical Waste
-
Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic.[4]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[5]
-
Ventilation: The storage area should be well-ventilated.
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Provide Information: Be prepared to provide the EHS office with all the information from the hazardous waste label.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Notify: Alert personnel in the immediate area of the spill.[8] If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your EHS department.[9]
-
Control the Spill: If it is safe to do so, prevent the spill from spreading. For solid spills, take care not to create dust.[10][11]
-
Cleanup:
-
Wearing the appropriate PPE, carefully scoop or sweep the solid material.[10][11]
-
Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[10][11]
-
Clean the spill area with a damp cloth or paper towel, and dispose of these as hazardous waste as well.[10][11]
-
-
Label and Dispose: Seal and label the container with the cleanup materials as hazardous waste and arrange for its disposal through your EHS department.
Experimental Protocols Cited
This guidance is based on standard hazardous waste management protocols and does not cite specific experimental research. The procedures outlined are derived from general laboratory safety and chemical disposal guidelines provided by regulatory and safety organizations.
Visual Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. pppmag.com [pppmag.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Operational Guide for 3-hydroxy-2-methylquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-hydroxy-2-methylquinolin-4(1H)-one. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other chemically resistant gloves. Powder-free is recommended.[2][3] | To prevent skin contact and irritation[1][3]. |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles should be worn at all times. A face shield offers a full range of protection against splashes[2]. | To protect against serious eye damage from splashes or dust[1][4]. |
| Body Protection | Laboratory coat or disposable gown | A standard lab coat is a minimum requirement. For more extensive handling, a disposable gown made of a low-permeability fabric is recommended.[3][5][6] | To protect the skin and clothing from contamination[1]. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a fume hood to avoid inhalation of dust or vapors. | To prevent respiratory tract irritation[1][4]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Designate a specific area for handling the compound to minimize contamination.
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place, protected from light[1].
2. Donning PPE:
-
Before handling, put on all required PPE as specified in the table above. When double gloving, place one glove under the gown cuff and the second over it[6].
3. Weighing and Aliquoting:
-
Perform all manipulations, including weighing and preparing solutions, within a chemical fume hood to control dust and vapors.
-
Use disposable equipment (e.g., weigh boats, spatulas) where possible to reduce cross-contamination.
4. Experimental Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area[1][7].
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet[1].
5. Doffing PPE:
-
Remove PPE carefully to avoid cross-contamination. Remove gloves last.
-
Wash hands thoroughly with soap and water after handling the compound[1][7].
Experimental Workflow and Waste Disposal
Caption: Workflow for handling this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, weigh paper, and other disposable materials, in a designated, clearly labeled, and sealable hazardous waste container[3].
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and shatter-resistant container. Ensure the container is compatible with the solvents used[3]. Do not empty into drains[4].
2. Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the appropriate hazard pictograms.
3. Storage of Waste:
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area until they are collected by institutional Environmental Health and Safety (EHS) personnel.
4. Final Disposal:
-
All waste must be disposed of through an approved waste disposal plant[1][7]. Contact your institution's EHS department for specific procedures and to schedule a waste pickup.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pppmag.com [pppmag.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
